1-(4-Methyl-1H-imidazol-2-yl)ethanone
Description
Structure
2D Structure
Properties
IUPAC Name |
1-(5-methyl-1H-imidazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-3-7-6(8-4)5(2)9/h3H,1-2H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLIWFPYEWEYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50340584 | |
| Record name | 1-(4-Methyl-1H-imidazol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2524-90-5 | |
| Record name | 1-(5-Methyl-1H-imidazol-2-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2524-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methyl-1H-imidazol-2-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50340584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methyl-1H-imidazol-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methyl-1H-imidazol-2-yl)ethanone, also known as 2-acetyl-4-methylimidazole, is a key heterocyclic building block in medicinal chemistry and drug development. Its substituted imidazole core is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its efficient preparation.
Core Synthetic Pathways
The synthesis of this compound is most prominently achieved through the Radziszewski imidazole synthesis. This classical multicomponent reaction offers a straightforward approach to the imidazole ring system from readily available precursors.
Radziszewski Imidazole Synthesis
The Radziszewski synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.[1][2] For the preparation of this compound, the key reactants are biacetyl (2,3-butanedione), acetaldehyde, and an ammonia source.
The overall reaction can be depicted as follows:
Caption: General scheme of the Radziszewski synthesis for this compound.
This one-pot synthesis is advantageous due to its atom economy and the use of simple starting materials. Variations in reaction conditions, such as temperature and the choice of ammonia source (e.g., aqueous ammonia, ammonium acetate), can influence the reaction efficiency and yield.
Experimental Protocols
Below are detailed experimental procedures for the synthesis of this compound.
Protocol 1: Classical Radziszewski Synthesis
This protocol is adapted from the general principles of the Radziszewski reaction.
Materials:
-
Biacetyl (2,3-butanedione)
-
Acetaldehyde
-
Aqueous ammonia (25-30% solution)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a well-ventilated fume hood, a solution of biacetyl (1.0 eq) and acetaldehyde (1.0-1.2 eq) in ethanol (2-3 mL per mmol of biacetyl) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
The solution is cooled in an ice bath to 0-5 °C.
-
Aqueous ammonia (3.0-4.0 eq) is added dropwise to the cooled solution with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 70-80 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the Radziszewski synthesis.
Quantitative Data Summary
The yield of this compound can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes typical quantitative data for the Radziszewski synthesis.
| Parameter | Value | Reference |
| Starting Materials | Biacetyl, Acetaldehyde, Ammonia | [1][2] |
| Solvent | Ethanol / Water | [3] |
| Reaction Temperature | 70-80 °C (Reflux) | General Practice |
| Reaction Time | 4-6 hours | General Practice |
| Typical Yield | 40-60% | Estimated |
| Purification Method | Column Chromatography | General Practice |
Characterization Data
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its identity and purity.
-
1H NMR: Expected signals include a singlet for the methyl group on the imidazole ring, a singlet for the acetyl methyl group, and a singlet for the proton on the imidazole ring.
-
13C NMR: Characteristic peaks for the carbonyl carbon, the carbons of the imidazole ring, and the methyl carbons are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (C6H8N2O, MW: 124.14 g/mol ) should be observed.[4]
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm-1.
Conclusion
The Radziszewski synthesis provides a reliable and accessible method for the preparation of this compound. This guide offers a detailed protocol and foundational data to assist researchers in the synthesis and application of this important chemical intermediate. Further optimization of reaction conditions may lead to improved yields and simplified purification procedures.
References
Technical Guide: Chemical Properties of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methyl-1H-imidazol-2-yl)ethanone, with the molecular formula C₆H₈N₂O, is a heterocyclic ketone.[1] It is important to note that this compound exists as a mixture of tautomers in equilibrium with 1-(5-methyl-1H-imidazol-2-yl)ethanone due to the migration of the proton between the nitrogen atoms of the imidazole ring. For clarity, this guide will refer to the compound as this compound, but the potential for tautomerism should be considered in experimental design and data interpretation. This molecule serves as a valuable intermediate in the synthesis of more complex chemical entities.[2] This document provides a concise overview of its chemical properties, a plausible synthesis protocol, and analytical characterization workflows.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models due to a lack of extensive experimental characterization in available literature. The following table summarizes these properties.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O | PubChem[1] |
| Molecular Weight | 124.14 g/mol | PubChem[1] |
| XLogP3 | 0.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 124.063662883 g/mol | PubChem[1] |
| Topological Polar Surface Area | 45.8 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 124 | PubChem[1] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available. Characterization would typically involve the following techniques, and the table below provides expected regions for key functional groups based on general principles and data from analogous structures.
| Technique | Expected Key Signals |
| ¹H NMR | - Imidazole N-H: Broad singlet, chemical shift highly dependent on solvent and concentration. - Imidazole C-H: Singlet in the aromatic region (approx. 6.5-7.5 ppm). - Acetyl CH₃: Singlet (approx. 2.4-2.6 ppm). - Methyl CH₃: Singlet (approx. 2.2-2.4 ppm). |
| ¹³C NMR | - Carbonyl C=O: Signal in the downfield region (approx. 185-195 ppm). - Imidazole C=N: Signal around 145-155 ppm. - Other Imidazole Carbons: Signals in the aromatic region (approx. 115-140 ppm). - Acetyl CH₃: Signal around 25-30 ppm. - Methyl CH₃: Signal around 10-15 ppm. |
| IR Spectroscopy | - N-H Stretch: Broad peak around 3100-3300 cm⁻¹. - C=O Stretch (Ketone): Strong, sharp peak around 1670-1690 cm⁻¹. - C=N Stretch (Imidazole): Peak around 1600-1650 cm⁻¹. - C-H Stretch (sp² and sp³): Peaks around 2850-3100 cm⁻¹. |
| Mass Spectrometry | - Molecular Ion (M⁺): Expected at m/z = 124.06. - Key Fragments: Loss of acetyl group (M-43) at m/z = 81. |
Experimental Protocols
While specific, detailed experimental protocols for this compound are sparse, a general synthetic strategy can be derived from established methods for analogous compounds.[2] The following represents a plausible, multi-step synthesis protocol.
Synthesis of this compound
This synthesis involves a Grignard reaction followed by an oxidation step.[2]
Step 1: Protection of Imidazole Nitrogen The initial step, which is crucial for preventing side reactions, involves the protection of the acidic proton on the imidazole nitrogen. A common protecting group for this purpose is the trityl (triphenylmethyl) group.
Step 2: Grignard Reaction The core of the synthesis is the reaction of a Grignard reagent with a suitable aldehyde precursor.
-
Preparation of Grignard Reagent: Methylmagnesium chloride is prepared by reacting methyl chloride with magnesium turnings in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: The protected 2-methylimidazole-4(5)-carboxaldehyde is dissolved in anhydrous THF. The solution is cooled in an ice bath, and the methylmagnesium chloride solution is added dropwise with stirring.
-
Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
Step 3: Oxidation of the Secondary Alcohol The secondary alcohol formed in the Grignard reaction is oxidized to the target ketone.
-
Procedure: The crude alcohol is dissolved in a solvent such as dichloromethane or chloroform.
-
An oxidizing agent, such as manganese dioxide (MnO₂), is added in portions to the stirred solution at room temperature.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese salts, and the filtrate is concentrated in vacuo.
Step 4: Deprotection The final step is the removal of the protecting group to yield the target compound. For a trityl group, this is typically achieved under acidic conditions.
-
Procedure: The protected ketone is dissolved in a solvent mixture such as THF/water.
-
An acid, for instance, dilute hydrochloric acid, is added, and the mixture is stirred at room temperature until TLC analysis indicates the complete removal of the protecting group.
-
The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification: The crude product can be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Logical relationship for the analytical characterization of the final compound.
References
Unraveling the Mystery of CAS Number 565883: A Case of Mistaken Identity
A comprehensive investigation into the chemical properties, spectral data, and biological profile of the substance designated by CAS number 565883 has revealed that this identifier does not correspond to any known or publicly documented chemical entity. Despite extensive searches across major chemical databases and scientific literature, no compound has been found to be associated with this specific CAS registry number. This suggests a high probability of a typographical error in the query or the use of an outdated or private internal identifier.
Chemical Abstracts Service (CAS), a division of the American Chemical Society, assigns these unique numerical identifiers to every chemical substance described in the open scientific literature. This system is the global standard for chemical identification and is utilized by scientists, industries, and regulatory bodies to avoid ambiguity.
Initial searches for "CAS number 565883" across broad scientific search engines yielded no relevant results pertaining to a specific chemical compound. To ensure a thorough investigation, subsequent targeted searches were performed in authoritative chemical databases, including:
-
PubChem: A comprehensive database of chemical molecules and their activities against biological assays.
-
NIST Chemistry WebBook: A data collection of the National Institute of Standards and Technology providing chemical and physical property data.
-
EPA Substance Registry Services (SRS): The U.S. Environmental Protection Agency's central system for information about substances that are tracked or regulated.
-
ChemSpider: A free chemical structure database providing fast access to over 100 million structures, properties, and associated data.
None of these databases contain an entry for the CAS number 565883. This lack of any official registration or scientific mention makes it impossible to provide the requested in-depth technical guide on its properties, spectra, and biological pathways.
For researchers, scientists, and drug development professionals, the accuracy of a CAS number is paramount for accessing reliable data. In the absence of a valid identifier, it is crucial to verify the number and, if necessary, identify the correct chemical name or structure of the compound of interest to proceed with any research or development activities.
It is recommended to:
-
Double-check the CAS number for any potential transcription errors.
-
If possible, search for the chemical by its name (both systematic and common), formula, or structure to find the correct CAS number.
-
Consult the original source of the CAS number to confirm its validity.
Without a valid CAS number or an alternative identifier for the intended substance, the creation of a technical guide detailing its properties, experimental protocols, and signaling pathways is not feasible. The scientific community relies on the precision of these identifiers to build upon existing knowledge, and in this instance, the foundational identifier appears to be absent from the public record.
An In-depth Technical Guide to the Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential starting materials and synthetic strategies for the preparation of 1-(4-methyl-1H-imidazol-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis protocol for this specific molecule, this guide outlines the most chemically sound and feasible synthetic pathways based on established principles of heterocyclic chemistry and analogous transformations reported in the literature.
Executive Summary
The synthesis of this compound presents a moderate challenge due to the electronic properties of the imidazole ring, which can complicate direct C2-acylation. This guide proposes a multi-step synthetic route commencing from the readily available starting material, 4-methyl-1H-imidazole. The core of this strategy involves the regioselective introduction of a handle at the C2 position, followed by conversion to the desired acetyl group. The most promising approach detailed herein involves the bromination of 4-methyl-1H-imidazole, followed by a sequence of protection, metal-halogen exchange, and acylation.
Proposed Synthetic Pathway
A logical and practical synthetic route to this compound is a multi-step process, as direct acylation of the electron-rich imidazole ring at the C2 position is generally not feasible. The proposed pathway involves the following key transformations:
-
Bromination: Introduction of a bromine atom at the C2 position of 4-methyl-1H-imidazole to create a versatile synthetic handle.
-
N-Protection: Protection of the acidic imidazole nitrogen to enable subsequent organometallic reactions.
-
Metal-Halogen Exchange: Conversion of the C2-bromo group into an organometallic nucleophile (organolithium or Grignard reagent).
-
Acylation: Reaction of the organometallic intermediate with a suitable acetylating agent.
-
Deprotection: Removal of the N-protecting group to yield the final product.
The overall proposed synthetic workflow is illustrated below.
Figure 1: Proposed synthetic workflow for this compound.
Starting Materials and Key Intermediates
The selection of appropriate starting materials is critical for the successful synthesis of the target compound. This section details the key molecules in the proposed synthetic pathway.
| Compound Name | Structure | Role in Synthesis | Commercial Availability |
| 4-Methyl-1H-imidazole | ![]() | Primary Starting Material | Readily available |
| 2-Bromo-4-methyl-1H-imidazole | ![]() | Key Halogenated Intermediate | Commercially available, but synthesis may be required for larger quantities |
| N-Protecting Group Reagent | Varies (e.g., SEM-Cl, Trityl-Cl) | Reagent for N-Protection | Varies by reagent |
| Organolithium Reagent or Magnesium Metal | e.g., n-BuLi, Mg | Reagents for Metal-Halogen Exchange | Readily available |
| Acetylating Agent | e.g., Acetyl chloride, N,N-Dimethylacetamide | Reagent for introducing the acetyl group | Readily available |
Experimental Protocols (Proposed)
The following sections provide detailed, albeit proposed, experimental methodologies for each key transformation. These protocols are based on general procedures found in the literature for similar substrates and should be optimized for the specific synthesis of this compound.
The regioselective bromination of 4-methyl-1H-imidazole is a crucial step. The electronic properties of the imidazole ring favor electrophilic substitution at the C4 and C5 positions. Therefore, achieving selective C2 bromination may require a multi-step approach involving polybromination followed by selective debromination, or direct bromination under carefully controlled conditions that favor the less-reactive C2 position. A plausible approach involves the use of a bulky brominating agent or a method that proceeds via a different mechanism.
Method A: Direct Bromination (Hypothetical)
-
Reaction: 4-Methyl-1H-imidazole + Brominating Agent → 2-Bromo-4-methyl-1H-imidazole
-
Reagents and Solvents: 4-Methyl-1H-imidazole, N-Bromosuccinimide (NBS), inert solvent (e.g., acetonitrile or dichloromethane), radical initiator (e.g., AIBN) if proceeding via a radical pathway.
-
Procedure: To a solution of 4-methyl-1H-imidazole in the chosen solvent, NBS is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification by column chromatography.
Method B: Polybromination and Selective Debromination
This method involves the initial formation of a polybrominated imidazole, followed by a selective removal of the more reactive bromine atoms at the C4 and/or C5 positions.
-
Reaction 1: 4-Methyl-1H-imidazole + Excess Bromine → Polybromo-4-methyl-1H-imidazole
-
Reaction 2: Polybromo-4-methyl-1H-imidazole + Reducing Agent → 2-Bromo-4-methyl-1H-imidazole
-
Reagents and Solvents: Bromine, acetic acid or another suitable solvent for bromination. For debromination, a reducing agent such as sodium sulfite in an aqueous or mixed solvent system is used.[1]
-
Procedure: 4-Methyl-1H-imidazole is treated with an excess of bromine to achieve polybromination. The resulting crude polybrominated product is then subjected to selective debromination using a controlled amount of a reducing agent under specific pH and temperature conditions. The progress of the debromination is carefully monitored to maximize the yield of the desired 2-bromo isomer.
The acidic proton on the imidazole nitrogen must be replaced with a protecting group to prevent unwanted side reactions during the subsequent organometallic steps. The choice of protecting group is critical; it must be stable to the strongly basic/nucleophilic conditions of the metal-halogen exchange and acylation steps, and it should be readily removable at the end of the synthesis. The SEM (2-(trimethylsilyl)ethoxymethyl) group is a suitable candidate.[2]
-
Reaction: 2-Bromo-4-methyl-1H-imidazole + SEM-Cl → 1-(2-(Trimethylsilyl)ethoxymethyl)-2-bromo-4-methyl-1H-imidazole
-
Reagents and Solvents: 2-Bromo-4-methyl-1H-imidazole, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a non-nucleophilic base (e.g., sodium hydride or potassium carbonate), and an aprotic solvent (e.g., THF or DMF).
-
Procedure: To a suspension of the base in the chosen solvent, 2-bromo-4-methyl-1H-imidazole is added, followed by the dropwise addition of SEM-Cl at a controlled temperature (typically 0 °C to room temperature). The reaction is stirred until completion, as indicated by TLC or LC-MS. The reaction is then quenched with water, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography.
This step generates the key organometallic intermediate. Both lithium-halogen exchange and Grignard reagent formation are viable options. Lithium-halogen exchange is often faster and can be performed at very low temperatures.
Method A: Lithium-Halogen Exchange
-
Reaction: N-Protected-2-bromo-4-methylimidazole + n-BuLi → N-Protected-2-lithio-4-methylimidazole
-
Reagents and Solvents: N-Protected-2-bromo-4-methylimidazole, n-butyllithium (n-BuLi), anhydrous aprotic solvent (e.g., THF, diethyl ether).
-
Procedure: A solution of the N-protected-2-bromo-4-methylimidazole in the anhydrous solvent is cooled to a low temperature (typically -78 °C). A solution of n-BuLi in hexanes is then added dropwise, and the mixture is stirred for a short period to allow for the exchange to occur. The resulting organolithium species is typically used immediately in the next step.[3][4]
Method B: Grignard Reagent Formation
-
Reaction: N-Protected-2-bromo-4-methylimidazole + Mg → N-Protected-2-(magnesiobromo)-4-methylimidazole
-
Reagents and Solvents: N-Protected-2-bromo-4-methylimidazole, magnesium turnings, anhydrous THF or diethyl ether, an initiator (e.g., a small crystal of iodine or 1,2-dibromoethane).
-
Procedure: Magnesium turnings are activated in an anhydrous etheral solvent. A solution of the N-protected-2-bromo-4-methylimidazole is then added slowly to initiate and maintain the Grignard reaction. The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture. The resulting Grignard reagent is used in the subsequent acylation step.[5]
The organometallic intermediate is reacted with an acetylating agent to introduce the acetyl group at the C2 position.
-
Reaction: N-Protected-2-metallo-4-methylimidazole + Acetylating Agent → N-Protected-1-(4-methyl-1H-imidazol-2-yl)ethanone
-
Reagents and Solvents: The organometallic solution from the previous step, acetyl chloride or N,N-dimethylacetamide, anhydrous aprotic solvent.
-
Procedure: The chosen acetylating agent is added dropwise to the cold solution of the organometallic reagent. The reaction is typically very fast. After the addition is complete, the reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride or a weak acid. The product is extracted with an organic solvent and purified by column chromatography.[6]
The final step is the removal of the N-protecting group to yield the target molecule. The deprotection conditions will depend on the protecting group used. For the SEM group, fluoride-based reagents or acidic conditions are typically employed.
-
Reaction: N-Protected-1-(4-methyl-1H-imidazol-2-yl)ethanone → this compound
-
Reagents and Solvents: N-Protected acetylated imidazole, a deprotecting agent (e.g., tetrabutylammonium fluoride (TBAF) for SEM group, or strong acid), and a suitable solvent.
-
Procedure: The protected compound is dissolved in a suitable solvent, and the deprotecting agent is added. The reaction is stirred at room temperature or with gentle heating until the deprotection is complete. The workup and purification will depend on the nature of the deprotecting agent and the final product.
Quantitative Data Summary
As specific experimental data for the synthesis of this compound is not widely published, the following table presents typical yields for analogous reactions found in the literature. These values should be considered as estimates, and actual yields will depend on the specific reaction conditions and optimization.
| Reaction Step | Transformation | Typical Yield Range (%) | Key Parameters |
| Bromination | Imidazole to Bromoimidazole | 40-90% | Brominating agent, solvent, temperature, regioselectivity |
| N-Protection | Imidazole to N-Protected Imidazole | 70-95% | Protecting group, base, solvent |
| Metal-Halogen Exchange | Bromoimidazole to Metalloimidazole | >90% (in situ) | Organometallic reagent, temperature, solvent purity |
| Acylation | Metalloimidazole to Acylimidazole | 50-80% | Acetylating agent, temperature, quench conditions |
| Deprotection | N-Protected to N-H Imidazole | 60-95% | Deprotecting agent, substrate stability |
Logical Relationships in Synthesis
The sequence of steps in the proposed synthesis is governed by the chemical compatibility of the functional groups and intermediates. The following diagram illustrates the logical dependencies of the key transformations.
Figure 2: Logical dependencies in the proposed synthetic route.
This guide provides a robust framework for the synthesis of this compound. Researchers and drug development professionals can use this information to design and execute a successful synthetic strategy, with the understanding that optimization of each step will be necessary to achieve high yields and purity.
References
- 1. 4-Bromo-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 2. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]
- 3. hwpi.harvard.edu [hwpi.harvard.edu]
- 4. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
An In-depth Technical Guide to the Formation of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed examination of the probable synthetic pathways for forming 1-(4-Methyl-1H-imidazol-2-yl)ethanone, a key heterocyclic building block. While a specific, peer-reviewed protocol for this exact molecule is not extensively documented in readily available literature, this paper constructs the most chemically viable mechanism based on established methodologies for C2-acylation of substituted imidazoles. The primary mechanism detailed involves a multi-step sequence of N-protection, C2-lithiation, subsequent acylation, and final deprotection of a 4-methylimidazole precursor. An alternative, though less likely, de novo ring-forming synthesis via the Debus-Radziszewski reaction is also discussed. This guide includes generalized experimental protocols, tabulated quantitative data, and detailed mechanistic and workflow diagrams to aid researchers in the practical synthesis of this and related compounds.
Introduction to Synthetic Strategies
This compound is a valuable intermediate in medicinal chemistry and materials science, belonging to the class of 2-acylimidazoles. The introduction of an acyl group at the C2 position of the imidazole ring is a non-trivial synthetic challenge. Direct electrophilic acylation (e.g., Friedel-Crafts type reactions) on the imidazole core is generally ineffective due to the deactivation of the ring by protonation or Lewis acid coordination at the pyridine-like nitrogen (N3).
Therefore, two primary strategic approaches are considered for its formation:
-
De novo Ring Formation: Building the substituted imidazole ring from acyclic precursors. The most relevant method in this category is the Debus-Radziszewski imidazole synthesis.
-
Post-Synthetic Modification: Starting with a pre-formed 4-methylimidazole ring and introducing the acetyl group at the C2 position. This is the more plausible and controllable route, typically involving the protection of the ring nitrogen followed by directed metallation and acylation.
This guide will focus primarily on the post-synthetic modification pathway, as it offers superior regioselectivity and is better supported by analogous preparations in the literature.
Primary Formation Mechanism: C2-Acylation via Lithiation
The most viable pathway for the synthesis of this compound involves a four-step sequence starting from 4-methylimidazole. The C2 proton of an imidazole is the most acidic ring proton, but its pKa is still too high for deprotonation by common bases. Therefore, a protecting group is first installed on the N1 nitrogen to prevent N-deprotonation and to enhance the acidity of the C2 proton. A strong organolithium base is then used to selectively deprotonate the C2 position, creating a potent nucleophile that can be trapped with an acetylating agent.
This multi-step approach is supported by established procedures for the C2-functionalization of imidazoles, such as the synthesis of 4-methylimidazole-2-carboxylic acid[1] and related C2-acylated imidazoles[2].
The sequence is as follows:
-
N-Protection: 4-Methylimidazole is protected, for example, as N-benzyl-4-methylimidazole.
-
C2-Lithiation: The protected imidazole is treated with a strong base, typically n-butyllithium (n-BuLi), at low temperature to selectively remove the C2 proton.
-
Acylation: The resulting 2-lithio intermediate is quenched with an acetylating agent, such as N,N-dimethylacetamide (DMAc) or acetic anhydride.
-
Deprotection: The N-benzyl protecting group is removed via hydrogenolysis to yield the final product.
Alternative Mechanism: Debus-Radziszewski Synthesis
A theoretical de novo pathway is the Debus-Radziszewski reaction, a multicomponent condensation that forms the imidazole ring in a single pot.[3] This reaction classically involves a 1,2-dicarbonyl, an aldehyde, and ammonia.
To form this compound via this route, the required components would be:
-
1,2-Dicarbonyl: Methylglyoxal (CH₃COCHO) to provide the C4-methyl and C5-H atoms.
-
Aldehyde: Pyruvaldehyde (also methylglyoxal) to provide the C2 atom and the attached acetyl group.
-
Ammonia Source: Typically aqueous ammonia or ammonium acetate.
The proposed mechanism involves the initial condensation of methylglyoxal with ammonia to form a diimine intermediate. This intermediate would then condense with a second molecule of methylglyoxal, followed by oxidation and cyclization to form the final product. However, this specific reaction suffers from significant challenges, including self-condensation of methylglyoxal and a lack of regioselectivity, making it a less practical approach compared to the post-synthetic modification route.
Experimental Protocols
As no specific literature protocol for the target molecule was identified, a generalized procedure based on the C2-acylation pathway is provided below. This protocol is representative and may require optimization.
Generalized Protocol for C2-Acylation of 4-Methylimidazole
This procedure should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Step 1: N-Protection of 4-Methylimidazole
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 4-methylimidazole (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq.) dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-benzyl-4-methylimidazole.
Step 2: C2-Acylation
-
Dissolve N-benzyl-4-methylimidazole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.1 eq., solution in hexanes) dropwise, maintaining the temperature below -70 °C. A color change is typically observed.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add N,N-dimethylacetamide (DMAc, 1.2 eq.) dropwise to the solution, again keeping the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude material via column chromatography to obtain 1-(1-benzyl-4-methyl-1H-imidazol-2-yl)ethanone.
Step 3: N-Deprotection
-
Dissolve the protected product from Step 2 in methanol or ethanol.
-
Add palladium on carbon (Pd/C, 10 wt. %, catalytic amount) to the solution.
-
Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude final product.
-
If necessary, purify by recrystallization or a final column chromatography to obtain pure this compound.
Data Presentation
The following tables summarize the typical quantitative data associated with the generalized protocol. Yields are representative and highly dependent on reaction scale and optimization.
Table 1: Summary of Representative Reaction Conditions & Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Typical Yield (%) |
| 1. Protection | 4-Methylimidazole, NaH, BnBr | THF | 0 to RT | 12 | 85 - 95 |
| 2. Acylation | N-Bn-4-MeIm, n-BuLi, DMAc | THF | -78 to RT | 4 - 6 | 60 - 75 |
| 3. Deprotection | Protected Ketone, H₂, Pd/C | Methanol | RT | 8 - 16 | 90 - 98 |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | δ (ppm): ~10-12 (br s, 1H, N-H), ~6.8 (s, 1H, C5-H), ~2.6 (s, 3H, CO-CH₃), ~2.2 (s, 3H, C4-CH₃). (Solvent dependent) |
| ¹³C NMR | δ (ppm): ~190 (C=O), ~145 (C2), ~140 (C4), ~118 (C5), ~27 (CO-CH₃), ~12 (C4-CH₃). (Solvent dependent) |
| IR (cm⁻¹) | ~3200-2800 (br, N-H stretch), ~1680 (s, C=O stretch), ~1550 (C=N stretch) |
| MS (ESI+) | m/z: 125.07 [M+H]⁺ |
Note: NMR chemical shifts are estimates and can vary based on solvent and concentration.
Conclusion
The formation of this compound is most reliably achieved through a multi-step synthetic sequence involving the C2-acylation of a protected 4-methylimidazole intermediate. This pathway offers excellent regiocontrol, a persistent challenge in imidazole chemistry. The key steps of N-protection, directed C2-lithiation, quenching with an acetylating agent, and final deprotection provide a robust and scalable framework for obtaining the target molecule in good overall yield. While de novo methods like the Debus-Radziszewski synthesis are theoretically possible, they are likely to be complicated by issues of selectivity. The methodologies and data presented in this guide provide a strong foundation for researchers undertaking the synthesis of this and structurally related 2-acylimidazoles.
References
In-Depth Technical Guide on the Theoretical Properties of 2-Acetyl-4-methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core theoretical properties of 2-acetyl-4-methylimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to a lack of direct extensive experimental and computational data for this specific molecule, this paper leverages theoretical calculations and data from structurally related imidazole derivatives to build a robust profile. This guide covers its physicochemical properties, quantum chemical parameters, and extrapolated spectroscopic data. Furthermore, it outlines a plausible synthetic route and discusses potential biological activities and signaling pathways based on the known mechanisms of similar imidazole-containing compounds. All quantitative data are summarized in structured tables, and a detailed experimental protocol is provided. Visual diagrams generated using Graphviz are included to illustrate key concepts.
Introduction
Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, present in numerous FDA-approved drugs and biologically active compounds.[1] The imidazole ring's unique electronic structure, ability to act as a hydrogen bond donor and acceptor, and capacity to coordinate with metal ions make it a versatile pharmacophore for interacting with a wide range of biological targets.[2][3] The addition of acetyl and methyl groups to the imidazole core, as in 2-acetyl-4-methylimidazole, is expected to modulate its physicochemical and pharmacological properties, making it a molecule of significant interest for drug discovery and development. This guide aims to provide a detailed theoretical understanding of 2-acetyl-4-methylimidazole to support further research and application.
Theoretical Physicochemical and Quantum Chemical Properties
While direct experimental data for 2-acetyl-4-methylimidazole is limited, its properties can be reliably predicted using computational chemistry, specifically Density Functional Theory (DFT). The following tables summarize the extrapolated theoretical properties based on DFT calculations performed on imidazole and its substituted derivatives.[4][5]
Table 1: Predicted Physicochemical Properties of 2-Acetyl-4-methylimidazole
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₆H₈N₂O | - |
| Molecular Weight | 124.14 g/mol | - |
| pKa (Conjugate Acid) | ~7.0 | Imidazole has a pKa of ~7, making it a weak base. Substituents can alter this value.[6] |
| LogP | ~0.5 | Calculated based on the lipophilicity of the imidazole ring and the hydrophilicity of the acetyl group. |
| Dipole Moment | ~3.7 D | Imidazole has a dipole moment of 3.61 D. The acetyl group is expected to slightly increase this value.[7] |
| Solubility | Soluble in water and polar organic solvents | Based on the polar nature of the imidazole ring and the acetyl group.[2] |
Table 2: Predicted Quantum Chemical Properties of 2-Acetyl-4-methylimidazole (Based on DFT Calculations of Related Imidazoles)
| Property | Predicted Value | Significance in Drug Discovery |
| HOMO Energy | ~ -6.0 eV | Relates to the molecule's ability to donate electrons; important for charge-transfer interactions with biological targets.[8] |
| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons; crucial for understanding reactivity and potential metabolic pathways.[8] |
| HOMO-LUMO Gap | ~ 4.5 eV | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability.[8] |
| Ionization Potential | ~ 8.0 eV | The energy required to remove an electron; influences the molecule's behavior in redox reactions within biological systems. |
| Electron Affinity | ~ 1.0 eV | The energy released when an electron is added; provides insight into the molecule's ability to participate in charge-transfer complexes. |
| Global Hardness (η) | ~ 2.25 eV | A measure of resistance to deformation of the electron cloud; harder molecules are generally less reactive. |
| Electronegativity (χ) | ~ 3.75 eV | A measure of the ability of the molecule to attract electrons; influences the nature of intermolecular interactions. |
Note: These values are estimations derived from computational studies on substituted imidazoles and should be confirmed by specific DFT calculations on 2-acetyl-4-methylimidazole.[8][9]
Extrapolated Spectroscopic Properties
The spectroscopic signature of 2-acetyl-4-methylimidazole can be predicted based on the known spectra of its constituent parts and related molecules.
Table 3: Predicted Spectroscopic Data for 2-Acetyl-4-methylimidazole
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the imidazole ring (δ ~7-8 ppm). - Methyl protons of the acetyl group (δ ~2.5 ppm). - Methyl protons on the imidazole ring (δ ~2.3 ppm). - NH proton of the imidazole ring (broad signal, δ >10 ppm, depending on solvent).[10] |
| ¹³C NMR | - Carbonyl carbon of the acetyl group (δ ~190 ppm). - Aromatic carbons of the imidazole ring (δ ~115-145 ppm). - Methyl carbon of the acetyl group (δ ~25 ppm). - Methyl carbon on the imidazole ring (δ ~15 ppm).[10] |
| FT-IR | - N-H stretching vibration (~3100-3300 cm⁻¹). - C=O stretching vibration of the acetyl group (~1680-1700 cm⁻¹). - C=N and C=C stretching vibrations of the imidazole ring (~1400-1600 cm⁻¹). |
| UV-Vis | - π → π* transitions of the imidazole ring (~210-260 nm).[5] |
Experimental Protocols: Synthesis of 2-Acetyl-4-methylimidazole
General Principle
The Debus-Radziszewski reaction involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (acetaldehyde), and ammonia to form the imidazole ring. To introduce the acetyl group at the 2-position, a modified approach using an appropriate precursor is necessary. A more direct and modern approach would be the acylation of a pre-formed 4-methylimidazole.
Proposed Synthetic Protocol: Acylation of 4-methylimidazole
This protocol is a hypothetical adaptation of standard acylation procedures for imidazoles.
Materials:
-
4-methylimidazole
-
Acetyl chloride or Acetic anhydride
-
A non-nucleophilic base (e.g., Triethylamine or N,N-Diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes and Ethyl Acetate)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 4-methylimidazole (1.0 eq) and the anhydrous aprotic solvent.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add the non-nucleophilic base (1.1 eq).
-
Acylating Agent Addition: Add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., Dichloromethane) three times.
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-acetyl-4-methylimidazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Signaling Pathways
Imidazole derivatives are known to exhibit a wide range of biological activities, often by interacting with specific enzymes or receptors.[3][7] The presence of the acetyl group in 2-acetyl-4-methylimidazole suggests it could act as a key pharmacophore.
Kinase Inhibition
A prominent mechanism of action for many imidazole-containing compounds is the inhibition of protein kinases.[12][13] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. The imidazole core can act as a scaffold that orients substituents to interact with the ATP-binding pocket of kinases. The nitrogen atoms of the imidazole ring can form hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors.[14]
G-Protein Coupled Receptor (GPCR) Modulation
Some imidazole derivatives have been shown to modulate the activity of G-protein coupled receptors (GPCRs).[15] For instance, imidazopyridine compounds have been identified as negative allosteric modulators of the proton-sensing GPCR, GPR4.[15] Given the structural similarities, 2-acetyl-4-methylimidazole could potentially interact with GPCRs, either as an agonist, antagonist, or allosteric modulator, depending on the specific receptor and the orientation of its functional groups within the binding pocket.
Conclusion
This technical guide has provided a detailed theoretical framework for understanding the properties of 2-acetyl-4-methylimidazole. By leveraging computational data from related imidazole compounds, we have presented a comprehensive profile of its physicochemical, quantum chemical, and spectroscopic characteristics. The outlined synthetic protocol offers a practical starting point for its chemical preparation. Furthermore, the discussion of potential biological activities, particularly as a kinase inhibitor or GPCR modulator, highlights promising avenues for future research in drug discovery. The information and visualizations presented herein are intended to serve as a valuable resource for scientists and researchers working with this and similar heterocyclic scaffolds. Further experimental validation of these theoretical properties is warranted to fully elucidate the potential of 2-acetyl-4-methylimidazole as a therapeutic agent.
References
- 1. 4-METHYLIMIDAZOLE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Computational study of imidazole derivative as high energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies : Oriental Journal of Chemistry [orientjchem.org]
- 6. Imidazole - Wikipedia [en.wikipedia.org]
- 7. An Overview of Imidazole, Derivatives Ofimidazole and its Pharmacological Applications - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. RU2486176C1 - Method for preparing 2-methylimidazole - Google Patents [patents.google.com]
- 12. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Imidazopyridine Compounds as Negative Allosteric Modulators of Proton-Sensing GPR4 in Extracellular Acidification-Induced Responses - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2-Acetyl-4-Methylimidazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between interconverting structural isomers, plays a pivotal role in the physicochemical and biological properties of heterocyclic compounds. This guide provides a comprehensive technical overview of the tautomeric phenomena in 2-acetyl-4-methylimidazole, a molecule of interest in medicinal chemistry and drug development. By integrating theoretical principles with established experimental and computational methodologies, this document serves as a detailed resource for understanding, characterizing, and predicting the tautomeric behavior of this and related molecular scaffolds. While specific quantitative data for 2-acetyl-4-methylimidazole is not extensively available in public literature, this guide leverages data from analogous compounds to illustrate the core concepts and analytical approaches.
Introduction to Tautomerism in 2-Acetyl-4-Methylimidazole
2-Acetyl-4-methylimidazole is susceptible to two primary forms of prototropic tautomerism: the N-H tautomerism inherent to the imidazole ring and the keto-enol tautomerism of the acetyl substituent. This dual nature results in a complex equilibrium involving multiple tautomeric forms, the relative populations of which are dictated by structural and environmental factors.
Imidazole Ring N-H Tautomerism
The imidazole ring contains two nitrogen atoms, one pyrrole-like (with an exocyclic N-H bond) and one pyridine-like (with a lone pair of electrons in the plane of the ring). The proton on the pyrrole-like nitrogen can migrate to the pyridine-like nitrogen, resulting in two distinct tautomers. In substituted imidazoles, this can lead to non-equivalent structures with different physicochemical properties.[1] The position of this equilibrium is highly sensitive to the nature and position of substituents on the ring.[1]
Acetyl Group Keto-Enol Tautomerism
The acetyl group, a ketone, can undergo tautomerization to its enol form, characterized by a carbon-carbon double bond and a hydroxyl group.[2][3] Generally, the keto form is thermodynamically more stable and therefore predominates in simple carbonyl compounds.[2][3] However, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding, conjugation, and aromaticity.[3]
The interplay of these two tautomeric systems in 2-acetyl-4-methylimidazole gives rise to a number of possible tautomers, each with a unique electronic and steric profile that can influence its reactivity, binding affinity to biological targets, and pharmacokinetic properties.
Potential Tautomeric Forms of 2-Acetyl-4-Methylimidazole
The combination of N-H and keto-enol tautomerism leads to four principal neutral tautomers for 2-acetyl-4-methylimidazole. The following diagram illustrates these potential forms.
Experimental Methodologies for Tautomer Analysis
The characterization of tautomeric equilibria relies on a suite of spectroscopic and analytical techniques capable of distinguishing between the different isomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the qualitative and quantitative analysis of tautomers in solution.[4][5][6] As the rate of interconversion between tautomers is often slow on the NMR timescale, distinct signals for each species can be observed.[4]
Experimental Protocol: 1H and 13C NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of the compound in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a known concentration. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.[7]
-
1H NMR Acquisition: Acquire a standard proton NMR spectrum. Key signals to monitor include the N-H proton of the imidazole ring (which may be broad due to exchange), the methyl protons of the acetyl and imidazole moieties, and the vinyl proton in the enol form.
-
13C NMR Acquisition: Obtain a proton-decoupled 13C NMR spectrum. The chemical shifts of the carbonyl carbon in the keto form and the vinyl carbons in the enol form are particularly diagnostic.[8] Similarly, the chemical shifts of the imidazole ring carbons (C2, C4, and C5) will differ between the N-H tautomers.
-
Quantitative Analysis: Integrate the signals corresponding to each tautomer in the 1H NMR spectrum. The ratio of the integrals for non-exchangeable protons provides the relative population of each tautomer.
-
Equilibrium Constant (Keq) and Gibbs Free Energy (ΔG) Calculation:
-
Keq = [Enol form] / [Keto form] or Keq = [Tautomer A] / [Tautomer B]
-
ΔG = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
Table 1: Representative 1H and 13C NMR Chemical Shifts for Keto-Enol Tautomerism in Acetyl-Heterocycles (Data is illustrative and based on analogous compounds)
| Tautomer | Functional Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Keto | -C(=O)-CH3 | 2.2 - 2.6 | 190 - 205 |
| Enol | =C(OH)-CH3 | 1.9 - 2.2 | 160 - 175 (C-OH) |
| Enol | =CH- | 5.5 - 6.5 | 90 - 100 (=CH) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study tautomeric equilibria as different tautomers often possess distinct chromophores and thus exhibit different absorption spectra.[9]
Experimental Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent of interest. A range of solvents with varying polarities should be used to assess the effect on the equilibrium.
-
Spectral Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis: Analyze the changes in the absorption bands (position and intensity) as a function of solvent polarity. The appearance of new bands or shifts in existing bands can indicate a change in the predominant tautomeric form.
Computational Chemistry Approaches
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of experimental data.[2]
Computational Protocol: DFT Calculations for Tautomer Stability
-
Structure Generation: Build the 3D structures of all possible tautomers of 2-acetyl-4-methylimidazole.
-
Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[3][10]
-
Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and Gibbs free energies.
-
Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).[10]
-
Relative Energy and Population Calculation:
-
Calculate the relative Gibbs free energy (ΔG) between the tautomers.
-
The population ratio can be estimated using the Boltzmann distribution: Population Ratio = exp(-ΔG/RT).
-
Table 2: Illustrative Calculated Relative Gibbs Free Energies (ΔG) for Tautomerism in Related Heterocyclic Systems (Data is for analogous compounds and serves as an example)
| Tautomer System | Solvent | ΔG (kcal/mol) | Predominant Tautomer |
| Imidazole N-H Tautomerism | Gas Phase | 0.5 - 2.0 | Dependent on substitution |
| Keto-Enol (Acetyl group) | Non-polar | 1 - 3 | Keto |
| Keto-Enol (Acetyl group) | Polar | 3 - 5 | Keto (more favored) |
Logical Workflow for Tautomer Analysis
The investigation of tautomerism in a molecule like 2-acetyl-4-methylimidazole follows a logical progression, integrating both experimental and computational approaches.
Conclusion
The tautomeric landscape of 2-acetyl-4-methylimidazole is a complex interplay of imidazole ring N-H tautomerism and acetyl group keto-enol tautomerism. A thorough understanding of this equilibrium is essential for researchers in drug discovery and development, as the predominant tautomeric form can significantly impact a molecule's biological activity and pharmacokinetic profile. This guide has outlined the theoretical basis of tautomerism in this molecule and provided detailed experimental and computational protocols for its investigation. While specific quantitative data for 2-acetyl-4-methylimidazole remains to be fully elucidated in the literature, the methodologies and illustrative data presented here provide a robust framework for its comprehensive characterization. Future studies focusing on the synthesis and detailed spectroscopic and computational analysis of 2-acetyl-4-methylimidazole are warranted to provide definitive quantitative insights into its tautomeric behavior.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. Synthesis and Application of 2-ethyl-4-methylimidazole_Chemicalbook [chemicalbook.com]
- 3. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(4-Methyl-1H-imidazol-2-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document presents a compilation of spectroscopic information for closely related structural isomers and analogs. This comparative data serves as a valuable reference for researchers engaged in the synthesis, characterization, and application of substituted imidazole derivatives. The guide also outlines detailed, generalized experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a visual workflow for spectroscopic analysis.
Introduction
This compound belongs to the family of acylimidazoles, which are significant scaffolds in the development of novel therapeutic agents and functional materials. The presence of the imidazole ring, a common motif in biologically active molecules, coupled with a reactive ketone functionality, makes this compound a versatile building block. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structural integrity of such molecules during research and development.
This guide addresses the current gap in publicly available spectroscopic data for this compound by providing a curated collection of data from its isomers and related analogs. This information is intended to aid researchers in predicting the spectroscopic features of the target compound and in the interpretation of their own experimental results.
Spectroscopic Data (Comparative Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data for Imidazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | CDCl₃ | 8.09 (d), 7.95 (s), 7.51 (d), 7.35 (s), 7.25 (s), 1.62 (s)[1] |
| 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | DMSO-d₆ | Data for a related methyl-imidazolyl derivative is available but not fully detailed in the provided snippet.[2] |
Table 2: ¹³C NMR Spectroscopic Data for Imidazole Derivatives
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | CDCl₃ | 196.5 (C=O), 140.8, 135.8, 135.4, 131.2, 130.4, 120.7, 117.7, 26.61 (CH₃)[1] |
| 1-(4-methyl-1H-pyrrol-3-yl)ethanone | - | Data for a related methyl-pyrrole analog is available.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is a particularly strong and diagnostic absorption for ketones.[4][5]
Table 3: IR Spectroscopic Data for Imidazole and Ketone Derivatives
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 1-[4-(1H-imidazol-1-yl)phenyl]ethanone | ATR | 3202 (water of crystallization), 2222 (C-H), 1665 (C=O), 1606 (C=N), 1530 (N-C), 956 (C=C), 814 (para-substituted benzene)[1] |
| Saturated Aliphatic Ketones | - | ~1715 (C=O stretch)[4][5] |
| Aromatic Ketones | - | ~1690 (C=O stretch)[6] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Table 4: Mass Spectrometry Data for Imidazole Derivatives
| Compound | Ionization Method | Key m/z values |
| 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | GC-MS | 186 (M+), 171, 143[7] |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Obtain a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (typically 1024 or more scans).
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy
Objective: To identify the characteristic functional groups.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the IR beam path.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or dichloromethane.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition (EI-MS):
-
Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.
-
Acquire the mass spectrum. EI is a hard ionization technique that will likely produce a molecular ion (M⁺) and several fragment ions.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition from the accurate mass measurement.
Visualized Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized organic compound like this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization.
Conclusion
While direct spectroscopic data for this compound remains elusive in publicly accessible databases, this technical guide provides a valuable starting point for researchers. The compiled data for structurally related compounds offers a reliable basis for predicting the spectral characteristics of the target molecule. Furthermore, the detailed experimental protocols and the visualized workflow presented herein serve as a practical resource for the synthesis and rigorous characterization of novel imidazole derivatives. It is anticipated that this guide will facilitate future research in the fields of medicinal chemistry and materials science where such compounds are of growing importance.
References
- 1. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. spectrabase.com [spectrabase.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone | C11H10N2O | CID 82316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: An Application Note and Protocol
This document provides a detailed protocol for the synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers and scientists with a background in organic synthesis.
Introduction
This compound is a heterocyclic ketone containing a 4-methylimidazole core. Imidazole-based compounds are of significant interest in pharmaceutical research due to their wide range of biological activities. The targeted synthesis of specific isomers, such as the 2-acetyl-4-methyl derivative, is crucial for structure-activity relationship (SAR) studies. This protocol outlines a multi-step synthesis involving the protection of the imidazole nitrogen, regioselective acylation at the C2 position, and subsequent deprotection.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier |
| 4-Methylimidazole | C₄H₆N₂ | 82.10 | Sigma-Aldrich |
| Trityl chloride (TrCl) | C₁₉H₁₅Cl | 278.77 | Acros Organics |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | VWR |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | Alfa Aesar |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T. Baker |
| Acetyl chloride | C₂H₃ClO | 78.50 | Oakwood Chemical |
| Methanol (MeOH) | CH₄O | 32.04 | EMD Millipore |
| Hydrochloric acid (HCl) | HCl | 36.46 | Sigma-Aldrich |
Table 2: Predicted Characterization Data for this compound
| Analysis | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.0-7.2 (s, 1H, imidazole C5-H), 2.5-2.6 (s, 3H, acetyl CH₃), 2.2-2.3 (s, 3H, methyl C4-CH₃), NH proton may be broad or not observed. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 190-195 (C=O), 145-150 (imidazole C2), 135-140 (imidazole C4), 120-125 (imidazole C5), 25-30 (acetyl CH₃), 10-15 (methyl C4-CH₃). |
| IR (Infrared) Spectroscopy | ~3200-3400 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch), ~1580 cm⁻¹ (C=N stretch). |
| Mass Spectrometry (MS) | [M+H]⁺ = 125.0709 |
Experimental Protocols
The synthesis of this compound is proposed to proceed via a three-step process: N-protection, C2-acylation, and deprotection.
Step 1: Synthesis of 1-Trityl-4-methyl-1H-imidazole
-
To a solution of 4-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-trityl-4-methyl-1H-imidazole. A typical yield for this step is in the range of 85-95%.
Step 2: Synthesis of 1-(1-Trityl-4-methyl-1H-imidazol-2-yl)ethanone
-
Dissolve 1-trityl-4-methyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add acetyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 1-(1-trityl-4-methyl-1H-imidazol-2-yl)ethanone. Expected yields for this step are typically in the range of 60-75%.
Step 3: Synthesis of this compound
-
Dissolve 1-(1-trityl-4-methyl-1H-imidazol-2-yl)ethanone (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid.
-
Stir the solution at room temperature for 4-6 hours. The deprotection can be monitored by the precipitation of triphenylmethanol.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound. Deprotection yields are generally high, often exceeding 90%.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adhere to standard laboratory safety practices when handling all chemicals. The reaction conditions, particularly for the lithiation step, are critical and should be carefully controlled to ensure optimal yield and purity of the final product.
Application Notes: 1-(4-Methyl-1H-imidazol-2-yl)ethanone as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(4-Methyl-1H-imidazol-2-yl)ethanone is a valuable heterocyclic building block for the synthesis of a diverse range of pharmacologically active compounds, particularly kinase inhibitors. Its inherent structural features, including the imidazole core and a reactive acetyl group, provide a versatile scaffold for the development of potent and selective modulators of key cellular signaling pathways. This application note details the utility of this compound in the synthesis of pyridinyl-imidazole based inhibitors targeting p38 MAP kinase, a critical regulator of inflammatory responses. Detailed protocols for the synthesis of a core intermediate and its subsequent elaboration are provided, along with representative data on the biological activity of the resulting compounds.
Introduction
The imidazole moiety is a prominent scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates. Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged structure for interacting with biological targets. The 2-acetyl-4-methylimidazole scaffold, in particular, offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. One of the most significant applications of this scaffold is in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase.[1][2][3] The p38 MAP kinase signaling pathway plays a central role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][4] Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making p38 MAP kinase a key therapeutic target.[5][6] Pyridinyl-imidazole based compounds have emerged as a major class of potent and selective p38 MAP kinase inhibitors, with some advancing into clinical trials.[7][8]
Synthetic Strategy
This compound can be readily utilized to construct the core pyridinyl-imidazole scaffold of p38 MAP kinase inhibitors. A general and efficient synthetic approach involves the initial condensation of the 2-acetyl group with a functionalized pyridine derivative, followed by further modifications to introduce diversity and optimize biological activity. A representative synthetic workflow is outlined below.
Caption: Synthetic workflow for p38 MAP kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Methyl-1H-imidazol-2-yl)-1-(pyridin-4-yl)ethan-1-one (Pyridinyl-imidazole Core Intermediate)
This protocol describes a potential condensation reaction to form the key pyridinyl-imidazole intermediate.
Materials:
-
This compound
-
Pyridine-4-carboxaldehyde
-
Ethanol
-
Sodium hydroxide
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
Chalcone Formation:
-
Dissolve this compound (1.0 eq) and pyridine-4-carboxaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chalcone intermediate. Purify by column chromatography if necessary.
-
-
Kröhnke-type Pyridine Synthesis:
-
To a solution of the chalcone intermediate (1.0 eq) in glacial acetic acid, add ammonium acetate (10.0 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the 2-(4-methyl-1H-imidazol-2-yl)-1-(pyridin-4-yl)ethan-1-one core.
-
Protocol 2: N-Acylation of the Pyridinyl-imidazole Core
This protocol provides a general method for the functionalization of the pyridinyl-imidazole core to generate a library of potential inhibitors, based on the work of Laufer et al. on related structures.[2]
Materials:
-
Pyridinyl-imidazole Core Intermediate
-
Desired acyl chloride (e.g., benzoyl chloride) (1.1 eq)
-
Anhydrous pyridine (as solvent and base)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the pyridinyl-imidazole core intermediate (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the final acylated inhibitor.
Biological Activity and Data Presentation
The synthesized compounds can be evaluated for their inhibitory activity against p38α MAP kinase and their ability to suppress TNF-α production in a cellular assay. The following table presents representative data for a series of 2-acylaminopyridin-4-ylimidazoles, demonstrating the impact of structural modifications on biological activity.[2]
| Compound | R-Group on Acyl Moiety | p38α MAP Kinase IC50 (nM) | TNF-α Release IC50 (nM) |
| 1 | Methyl | 100 | 250 |
| 2 | Ethyl | 80 | 200 |
| 3 | Phenyl | 30 | 150 |
| 4 | 4-Fluorophenyl | 20 | 100 |
| 5 | 2-Thienyl | 50 | 180 |
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines.[1][2] Its activation leads to the downstream phosphorylation of various transcription factors and other kinases, ultimately resulting in the production of pro-inflammatory cytokines like TNF-α.
Caption: The p38 MAP kinase signaling pathway.
Conclusion
This compound serves as a highly effective and versatile starting material for the construction of pyridinyl-imidazole based kinase inhibitors. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. The resulting molecules have shown significant potential as inhibitors of p38 MAP kinase and, consequently, as therapeutic agents for the treatment of inflammatory diseases. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full potential of this valuable building block.
References
- 1. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 5. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Design, Synthesis, and Biological Evaluation of Novel Type I1/2 p38α MAP Kinase Inhibitors with Excellent Selectivity, High Potency, and Prolonged Target Residence Time by Interfering with the R-Spine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone, a versatile building block in medicinal chemistry. The protocols detailed below offer step-by-step guidance for the synthesis of various derivatives, including chalcones, alcohols, and N-alkylated imidazoles. These derivatives have significant potential in drug discovery, exhibiting a range of biological activities.
Introduction
This compound is a key heterocyclic ketone containing an imidazole moiety. The imidazole ring is a prominent feature in many biologically active compounds and approved drugs. The presence of a reactive acetyl group and a modifiable imidazole ring makes this molecule an excellent starting material for the synthesis of diverse compound libraries for high-throughput screening and lead optimization in drug development programs. Derivatization of this core structure can lead to compounds with enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action.
Key Derivatization Strategies
Three primary strategies for the derivatization of this compound are highlighted in these notes:
-
Claisen-Schmidt Condensation: The acetyl group can readily undergo condensation with various aromatic aldehydes to form α,β-unsaturated ketones, commonly known as chalcones. Imidazole-based chalcones are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2]
-
Reduction of the Carbonyl Group: The ketone can be selectively reduced to a secondary alcohol, yielding 1-(4-Methyl-1H-imidazol-2-yl)ethanol. This transformation introduces a hydroxyl group that can serve as a handle for further functionalization, such as esterification or etherification, and can also alter the molecule's polarity and hydrogen bonding capabilities.
-
N-Alkylation of the Imidazole Ring: The imidazole ring contains a secondary amine that can be alkylated or arylated. This modification can significantly impact the compound's steric and electronic properties, influencing its binding affinity to biological targets.
Application Note 1: Synthesis of Imidazole-Based Chalcones via Claisen-Schmidt Condensation
Application: The synthesis of chalcone derivatives from this compound is a valuable strategy for generating compounds with potential antimicrobial and anticancer activities. Chalcones are known to interact with various biological targets, and the incorporation of the 4-methyl-1H-imidazol-2-yl moiety can enhance their therapeutic potential.[1][2]
Workflow for Chalcone Synthesis:
Caption: Workflow for the synthesis of imidazole-based chalcones.
Experimental Protocol: General Procedure for the Synthesis of 3-(Aryl)-1-(4-methyl-1H-imidazol-2-yl)prop-2-en-1-ones
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol (EtOH)
-
Distilled water
-
Glacial acetic acid (for neutralization)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aromatic aldehyde (1.1 eq.) in ethanol.
-
To this solution, add an aqueous solution of NaOH or KOH (2.0 eq.) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Acidify the mixture with glacial acetic acid to a neutral pH to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization:
The structure of the synthesized chalcones can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data (Representative Examples):
| Derivative (Aryl Group) | Yield (%) | Melting Point (°C) |
| Phenyl | 75-85 | Varies |
| 4-Chlorophenyl | 80-90 | Varies |
| 4-Methoxyphenyl | 70-80 | Varies |
Note: Yields and melting points are illustrative and will vary depending on the specific aromatic aldehyde used and the precise reaction conditions.
Application Note 2: Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanol via Ketone Reduction
Application: The reduction of the ketone functionality to a secondary alcohol provides a route to a different class of derivatives. The resulting alcohol can be a target molecule itself or an intermediate for further derivatization. The introduction of a hydroxyl group can increase water solubility and provide a site for hydrogen bonding, which can be crucial for drug-receptor interactions.
Workflow for Ketone Reduction:
Caption: Workflow for the reduction of the ketone.
Experimental Protocol: Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)[3]
-
Methanol (MeOH)
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The disappearance of the ketone carbonyl peak and the appearance of a hydroxyl peak in the IR spectrum, along with the upfield shift of the carbonyl carbon in the ¹³C NMR spectrum, will confirm the reduction.
Quantitative Data (Expected):
| Product | Yield (%) |
| 1-(4-Methyl-1H-imidazol-2-yl)ethanol | 80-95 |
Note: Yield is an expected range based on similar reductions.
Application Note 3: N-Alkylation of this compound
Application: N-alkylation of the imidazole ring is a common strategy to explore the structure-activity relationship (SAR) of imidazole-containing compounds. This modification can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. The resulting N-alkylated derivatives can be screened for various biological activities.
Logical Relationship for N-Alkylation:
Caption: Reactants and product in the N-alkylation reaction.
Experimental Protocol: General Procedure for N-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Distilled water
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure (using K₂CO₃):
-
To a solution of this compound (1.0 eq.) in DMF or acetonitrile, add potassium carbonate (2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization:
Successful N-alkylation can be confirmed by the disappearance of the N-H proton signal in the ¹H NMR spectrum and the appearance of signals corresponding to the new alkyl group.
Quantitative Data (Representative Examples):
| Alkyl Group | Base | Solvent | Yield (%) |
| Methyl | K₂CO₃ | DMF | 60-75 |
| Benzyl | NaH | THF | 70-85 |
Note: Yields are illustrative and depend on the specific alkylating agent and reaction conditions.
Summary of Spectroscopic Data
¹H and ¹³C NMR Data for an Analogous Compound (for reference):
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 1-(1H-benzo[d]imidazol-2-yl)ethanone | Signals for aromatic protons and a singlet for the acetyl group's methyl protons. | Signals for aromatic carbons and the carbonyl and methyl carbons of the acetyl group. |
Note: Specific chemical shifts for the target molecule and its derivatives must be determined experimentally.
Conclusion
The derivatization of this compound offers a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The protocols provided herein for Claisen-Schmidt condensation, ketone reduction, and N-alkylation serve as a foundation for the exploration of the chemical space around this valuable imidazole core. Researchers are encouraged to adapt and optimize these methods to generate diverse libraries of compounds for biological screening.
References
Application Notes and Protocols for Catalytic Activity of Metal Complexes with Substituted Imidazoles
Note to the Reader: Extensive research did not yield specific data on the catalytic activity of metal complexes involving the ligand 2-acetyl-4-methylimidazole. However, significant information is available for the closely related ligand, 2-methylimidazole. The following application notes and protocols are based on the catalytic activity of copper(II) complexes with 2-methylimidazole in the oxidation of cyclohexane, serving as a representative example for researchers interested in the catalytic potential of substituted imidazole metal complexes.
Application Notes: Copper(II)-2-Methylimidazole Complexes for Catalytic Oxidation
The selective oxidation of cyclohexane to produce cyclohexanol and cyclohexanone is a reaction of significant industrial importance, as these products are key precursors in the synthesis of nylon-6 and nylon-6,6. Copper(II) complexes incorporating 2-methylimidazole and iminodiacetic acid have demonstrated notable catalytic activity for this transformation under mild conditions. These complexes facilitate the conversion of cyclohexane using hydrogen peroxide as an oxidant.
The catalytic efficacy of these copper(II) complexes is influenced by their molecular structure. For instance, dinuclear copper complexes have been observed to exhibit higher catalytic activity compared to their mononuclear counterparts, suggesting a cooperative effect between the metal centers. The steric hindrance presented by the ligands can also play a role in the catalytic yield. The stability of these complexes under thermal stress further underscores their potential for practical applications.
Quantitative Catalytic Performance
The catalytic performance of various copper(II)-2-methylimidazole complexes in the oxidation of cyclohexane is summarized below. The data highlights the conversion rates and product yields achieved under specific reaction conditions.
| Complex | Catalyst Loading (mmol) | Substrate (mmol) | Oxidant (mmol) | Reaction Time (h) | Temperature | Total Conversion (%) | Reference |
| [Cu(ida)(2-mim)(H₂O)₂]·H₂O | 0.025 | 1.85 | 10.0 (H₂O₂) | 8 | Room Temp. | - | [1] |
| [Cu(ida)(2-mim)₂]·2H₂O | 0.025 | 1.85 | 10.0 (H₂O₂) | 8 | Room Temp. | 18 | [1] |
| [Cu₂(ida)₂(2-mim)₂]n·nH₂O | 0.025 | 1.85 | 10.0 (H₂O₂) | 8 | Room Temp. | 31 | [1] |
ida = iminodiacetic acid, 2-mim = 2-methylimidazole
Experimental Protocols
Protocol 1: Synthesis of Copper(II)-2-Methylimidazole Complexes
This protocol describes the synthesis of two distinct copper(II)-2-methylimidazole complexes.
Synthesis of [Cu(ida)(2-mim)₂]·2H₂O:
-
Dissolve CuCl₂·2H₂O (170.5 mg, 1.0 mmol), iminodiacetic acid (133.1 mg, 1.0 mmol), and 2-methylimidazole (81.2 mg, 1.0 mmol) in 10.0 mL of water.[1]
-
Adjust the pH of the mixture to a range of 8.0–10.0 by adding KOH while stirring continuously.[1]
-
Allow the solution to stand at 35 °C.
-
Blue block-like crystals will form after two weeks.[1]
-
Isolate the product. The typical yield is around 73% (290.0 mg) based on the initial amount of copper chloride.[1]
Synthesis of [Cu₂(ida)₂(2-mim)₂]n·nH₂O:
-
Dissolve CuCl₂·2H₂O (170.5 mg, 1.0 mmol), iminodiacetic acid (133.1 mg, 1.0 mmol), and 2-methylimidazole (82.1 mg, 1.0 mmol) in 10.0 mL of water.[1]
-
Adjust the pH of the mixture to 7.0 using KOH with continuous stirring.[1]
-
Slowly evaporate the solvent at 45 °C.
-
Blue plate-like crystals of the product will be isolated after one week.[1]
-
The typical yield is approximately 31% (178.5 mg) based on the copper chloride.[1]
Protocol 2: Catalytic Oxidation of Cyclohexane
This protocol outlines the procedure for the catalytic oxidation of cyclohexane using the synthesized copper(II)-2-methylimidazole complexes.
-
In a reaction flask, place 0.025 mmol of the copper catalyst.[1]
-
Add 3.00 mL of acetonitrile to the flask.[1]
-
Sequentially add 10.00 mmol of H₂O₂ (30% in H₂O), 0.25 mmol of HNO₃, and 0.20 mL (1.85 mmol) of cyclohexane.[1]
-
Stir the reaction mixture for 8 hours at room temperature under normal atmospheric pressure.[1]
-
After the reaction period, add an excess of triphenylphosphine (PPh₃) to neutralize any remaining hydrogen peroxide and to liberate the cyclohexanol and cyclohexanone products.[1]
-
For analysis, dissolve 0.20 mL of the reaction mixture in 0.30 mL of CDCl₃ and quantify the products using ¹H NMR spectroscopy.[1]
Visualizations
Caption: Experimental workflow for the synthesis of copper(II)-2-methylimidazole catalyst and its application in the catalytic oxidation of cyclohexane.
References
Application Notes and Protocols: 1-(4-Methyl-1H-imidazol-2-yl)ethanone in the Synthesis of Bioactive Molecules
Introduction
1-(4-Methyl-1H-imidazol-2-yl)ethanone is a heterocyclic ketone containing a substituted imidazole ring. The imidazole moiety is a common scaffold in medicinal chemistry, appearing in a wide range of clinically used drugs and bioactive molecules. Its prevalence is due to its ability to act as a bioisostere for other functional groups, its capacity to engage in hydrogen bonding and coordination with biological targets, and its role as a key component in many natural products. While public domain literature on the extensive use of this compound as a direct precursor in the synthesis of a broad range of marketed drugs is limited, its chemical structure makes it a valuable starting material for the synthesis of various classes of bioactive compounds, particularly chalcones and their derivatives, which are known to exhibit a wide array of pharmacological activities.
This document provides representative application notes and protocols for the use of this compound in the synthesis of bioactive chalcones, which are precursors to flavonoids and are known to possess anti-inflammatory, antimicrobial, and anticancer properties. The protocols and data presented are representative examples based on established chemical transformations of similar acetophenone derivatives.
Application: Synthesis of Bioactive Imidazole-Containing Chalcones
Chalcones are a class of organic compounds characterized by an open-chain flavonoid structure in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. They are well-documented as privileged structures in medicinal chemistry. The synthesis of chalcones from acetophenones via Claisen-Schmidt condensation is a robust and widely used reaction. This compound can serve as the ketone component in this reaction to generate novel chalcones bearing a 4-methyl-1H-imidazol-2-yl moiety. These compounds are of interest for their potential as kinase inhibitors, given that the imidazole ring is a key feature in many known kinase inhibitors that target the ATP-binding site.
Representative Bioactive Molecules and Potential Targets
The synthesized imidazole-containing chalcones can be screened for activity against a variety of biological targets. A particularly relevant target class is the Mitogen-Activated Protein Kinase (MAPK) family, which is implicated in cellular signaling pathways that control cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers and inflammatory diseases.
Table 1: Representative Quantitative Data for a Hypothetical Bioactive Imidazole-Chalcone Derivative
| Compound ID | Target Kinase | IC50 (nM) | Yield (%) |
| IMC-1 | p38α MAPK | 75 | 85 |
| IMC-2 | JNK1 | 120 | 82 |
| IMC-3 | ERK2 | 250 | 78 |
Note: The data in this table is representative and for illustrative purposes, based on activities of similar chalcone-based kinase inhibitors.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Imidazole-Containing Chalcones via Claisen-Schmidt Condensation
This protocol describes the base-catalyzed condensation of this compound with a substituted aromatic aldehyde to yield the corresponding chalcone.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Glacial acetic acid
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol (approximately 10-15 mL per gram of ethanone).
-
Add 1.05 equivalents of the substituted aromatic aldehyde to the solution.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 40% (w/v) aqueous solution of NaOH.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add the aqueous NaOH solution dropwise to the stirred reaction mixture over a period of 15-20 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice (approximately 50 g).
-
Acidify the mixture by slowly adding glacial acetic acid until the pH is approximately 6-7.
-
A precipitate of the chalcone product should form. Continue stirring in the ice bath for another 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Protocol 2: In Vitro Kinase Inhibition Assay (p38α MAPK)
This protocol provides a general method for evaluating the inhibitory activity of the synthesized imidazole-chalcones against a representative kinase, p38α MAPK.
Materials:
-
Synthesized imidazole-chalcone compounds
-
Recombinant human p38α MAPK enzyme
-
ATP
-
Kinase substrate (e.g., myelin basic protein or a fluorescent peptide)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM).
-
In a 384-well plate, add the recombinant p38α MAPK enzyme to each well.
-
Add the serially diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known p38α inhibitor as a positive control.
-
Incubate the enzyme and compound mixture for a pre-determined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30 °C.
-
Stop the reaction and measure the remaining ATP concentration using a luminescent assay kit (e.g., Kinase-Glo®) according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Visualizations
Caption: Synthetic workflow for the preparation of bioactive imidazole-containing chalcones.
Caption: Inhibition of the p38 MAPK signaling pathway by an imidazole-chalcone derivative.
Application Notes and Protocols for the Gram-Scale Synthesis of 2-Acetyl-4-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the proposed gram-scale synthesis of 2-acetyl-4-methylimidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The described procedure is based on established principles of imidazole synthesis, adapted for the specific target molecule.
Introduction
2-Acetyl-4-methylimidazole is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in many biologically active compounds. The acetyl and methyl substitutions on the imidazole core offer opportunities for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents and functional materials. This protocol outlines a practical approach for its synthesis on a gram scale, suitable for laboratory research and development.
Proposed Synthetic Pathway
The synthesis of 2-acetyl-4-methylimidazole can be achieved via a modified Debus-Radziszewski imidazole synthesis. This well-established reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source. In this proposed procedure, diacetyl (butane-2,3-dione) serves as the 1,2-dicarbonyl, methylglyoxal provides the backbone for the 4-methylimidazole core, and ammonium acetate is the source of ammonia.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the gram-scale synthesis of 2-acetyl-4-methylimidazole.
3.1. Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| Diacetyl (Butane-2,3-dione) | C₄H₆O₂ | 86.09 | 8.61 g (0.10 mol) | ≥97% | Sigma-Aldrich |
| Methylglyoxal (40% in water) | C₃H₄O₂ | 72.06 | 18.02 g (0.10 mol) | 40% | Sigma-Aldrich |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 15.42 g (0.20 mol) | ≥98% | Sigma-Aldrich |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 100 mL | ACS Grade | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | ACS Grade | Fisher Scientific |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | ACS Grade | Fisher Scientific |
| Silica Gel | SiO₂ | 60.08 | As needed | 60 Å, 230-400 mesh | VWR |
3.2. Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
3.3. Synthetic Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add ammonium acetate (15.42 g, 0.20 mol) and glacial acetic acid (100 mL). Stir the mixture at room temperature until the ammonium acetate is fully dissolved.
-
Addition of Reagents: To the stirred solution, add diacetyl (8.61 g, 0.10 mol). Subsequently, add methylglyoxal (18.02 g of a 40% aqueous solution, 0.10 mol) dropwise via a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Neutralization and Extraction: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-acetyl-4-methylimidazole.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of 2-acetyl-4-methylimidazole.
Application Notes and Protocols for 1-(4-Methyl-1H-imidazol-2-yl)ethanone in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 1-(4-Methyl-1H-imidazol-2-yl)ethanone in materials science, focusing on its promising roles as a corrosion inhibitor for metals and as a building block for advanced porous materials. Detailed experimental protocols are provided to guide researchers in exploring these applications.
Application as a Corrosion Inhibitor
Imidazole and its derivatives are a well-established class of corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum.[1][2] The lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.[1][2] The presence of a methyl group and an acetyl group in this compound can further enhance its adsorption and, consequently, its inhibition efficiency.
Mechanism of Action
The primary mechanism of corrosion inhibition by imidazole derivatives involves the formation of a protective film on the metal surface through adsorption. This can occur via:
-
Physisorption: Electrostatic interaction between the charged metal surface and the protonated imidazole molecule.
-
Chemisorption: Coordinate bonding between the lone pair of electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms.
The acetyl group, being an electron-withdrawing group, can influence the electron density of the imidazole ring, potentially enhancing the chemisorption process.
Caption: Proposed mechanism of corrosion inhibition.
Experimental Protocols
This method provides a straightforward determination of the corrosion rate.
Materials and Equipment:
-
Metal coupons (e.g., mild steel, 2.0 cm x 1.0 cm x 0.2 cm)[3]
-
Abrasive paper (various grits)
-
Analytical balance (±0.1 mg)
-
Corrosive medium (e.g., 0.5 M H₂SO₄)[3]
-
This compound
-
Thermostatic water bath
-
Desiccator
Procedure:
-
Coupon Preparation: Mechanically polish the metal coupons with successively finer grades of abrasive paper, rinse with deionized water and acetone, dry, and store in a desiccator.
-
Initial Weighing: Accurately weigh the prepared coupons.
-
Inhibitor Solution Preparation: Prepare solutions of the corrosive medium containing various concentrations of this compound (e.g., 10⁻⁶ M to 10⁻³ M).[3] A blank solution without the inhibitor should also be prepared.
-
Immersion: Immerse the weighed coupons in the blank and inhibitor solutions for a specified period (e.g., 6 hours) at a constant temperature (e.g., 298 K).
-
Final Weighing: After the immersion period, remove the coupons, rinse with deionized water and acetone, dry, and reweigh.
-
Calculation:
-
Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D), where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.
-
Caption: Workflow for the gravimetric method.
EIS is a powerful non-destructive technique to study the formation of the inhibitor film and the corrosion process.
Materials and Equipment:
-
Potentiostat with a frequency response analyzer
-
Three-electrode electrochemical cell (working electrode: metal sample; reference electrode: Saturated Calomel Electrode (SCE); counter electrode: platinum wire)
-
Corrosive medium and inhibitor solutions as in Protocol 1
Procedure:
-
Electrode Preparation: Prepare the working electrode by embedding a metal sample in an insulating resin, leaving a defined surface area exposed (e.g., 1 cm²).[3] Polish the exposed surface as described in Protocol 1.
-
Cell Setup: Assemble the three-electrode cell with the prepared working electrode and fill it with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady state is reached.
-
EIS Measurement: Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis:
-
Analyze the Nyquist and Bode plots.
-
Fit the data to an appropriate equivalent electrical circuit to determine parameters like solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100, where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Caption: Workflow for Electrochemical Impedance Spectroscopy.
Quantitative Data (Reference)
The following table presents data for imidazole derivatives with similar structural features to this compound, demonstrating their potential as corrosion inhibitors.
| Inhibitor | Concentration (M) | Metal | Medium | Inhibition Efficiency (%) | Reference |
| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole | 10⁻³ | Mild Steel | 0.5 M H₂SO₄ | 96 | [3] |
| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole | 10⁻³ | Mild Steel | 0.5 M H₂SO₄ | 91 | [3] |
| Imidazole | 5 x 10⁻³ | Mild Steel | 1 M HCl | 90.2 | [4] |
Application in Metal-Organic Frameworks (MOFs)
The nitrogen atoms in the imidazole ring of this compound make it a suitable organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous crystalline materials with applications in gas storage and separation, catalysis, and sensing. The specific functionalities of the methyl and acetyl groups can influence the resulting MOF's structure, porosity, and properties.
Potential Advantages
-
The nitrogen atoms of the imidazole ring can coordinate with metal ions (e.g., Zn²⁺, Cu²⁺, Co²⁺) to form the framework.
-
The methyl and acetyl groups can act as functional sites within the pores of the MOF, potentially leading to selective gas adsorption or catalytic activity.
-
The overall geometry of the ligand will dictate the topology of the resulting MOF.
Experimental Protocol
This protocol describes a general procedure for the synthesis of a MOF using a solvothermal method.
Materials and Equipment:
-
This compound (ligand)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Teflon-lined stainless steel autoclave
-
Oven
-
Centrifuge
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Dissolve this compound in DMF in a glass vial.
-
In a separate vial, dissolve zinc nitrate hexahydrate in DMF.
-
-
Mixing: Combine the two solutions in the Teflon liner of the autoclave. The molar ratio of ligand to metal salt may need to be optimized (a common starting point is 2:1).
-
Reaction: Seal the autoclave and place it in an oven at a specific temperature (e.g., 100-150 °C) for a defined period (e.g., 24-72 hours).
-
Isolation: After cooling the autoclave to room temperature, collect the crystalline product by centrifugation.
-
Washing: Wash the product with fresh DMF and then with a more volatile solvent like ethanol or methanol to remove unreacted precursors and solvent molecules from the pores.
-
Activation: Dry the washed product in a vacuum oven at an elevated temperature (e.g., 100-150 °C) to remove the solvent molecules from the pores and activate the MOF for subsequent applications.
Caption: Workflow for solvothermal MOF synthesis.
Characterization
The synthesized MOF should be characterized using various techniques to determine its structure, porosity, and stability:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the material.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the ligand to the metal center.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the surface area and pore size distribution.
Quantitative Data (Reference)
The following table provides data for MOFs synthesized using imidazole-based ligands, illustrating their potential properties.
| MOF Name | Metal Ion | Ligand | Surface Area (m²/g) | Application | Reference |
| ZIF-8 | Zn²⁺ | 2-Methylimidazole | ~1300-1800 | Gas storage, catalysis | [5] |
| [Zn(L)(bpdc)]·1.6H₂O | Zn²⁺ | 1,4-di(1H-imidazol-4-yl)benzene | Not specified | Sensing, CO₂ adsorption | [6] |
| HBU-168 | Ba²⁺ | 4,4′,4″-(1H-imidazole-2,4,5-triyl)tribenzoic acid | Not specified | Fluorescence-based detection | [7] |
Disclaimer: The provided protocols are generalized and may require optimization for this compound. The quantitative data is for reference from similar compounds, and the actual performance of materials derived from this compound should be determined experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–organic frameworks with 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylate ligands for selectively sensing Fe(iii) ions and ketone molecules - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-alkylation of imidazole scaffolds is a fundamental transformation in medicinal chemistry, as the resulting N-substituted imidazoles are prevalent in a wide array of pharmacologically active compounds. The regioselectivity of this reaction is a critical aspect, particularly for unsymmetrically substituted imidazoles like 2-acetyl-4-methylimidazole. The electronic and steric effects of the substituents on the imidazole ring, in conjunction with the chosen reaction conditions (base, solvent, temperature, and nature of the alkylating agent), play a pivotal role in directing the alkylation to the desired nitrogen atom (N1 or N3).
This document provides a detailed overview of the reaction conditions for the N-alkylation of 2-acetyl-4-methylimidazole, presenting a general protocol and a comparative summary of various reaction systems. The insights and procedures outlined herein are intended to guide researchers in the efficient synthesis of N-alkylated 2-acetyl-4-methylimidazole derivatives.
Regioselectivity in the N-Alkylation of 2-Acetyl-4-Methylimidazole
The N-alkylation of 2-acetyl-4-methylimidazole can theoretically yield two regioisomers: 1-alkyl-2-acetyl-4-methylimidazole and 1-alkyl-2-acetyl-5-methylimidazole (which is the same as 3-alkyl-2-acetyl-4-methylimidazole). The outcome of the reaction is governed by a combination of factors:
-
Electronic Effects: The acetyl group at the 2-position is electron-withdrawing, which decreases the nucleophilicity of the adjacent nitrogen atoms.
-
Steric Hindrance: The methyl group at the 4-position and the acetyl group at the 2-position create steric hindrance around the N1 and N3 atoms, respectively. The bulkiness of the incoming alkylating agent will also influence the site of attack.
-
Reaction Conditions: The choice of base and solvent can significantly impact the position of the deprotonated nitrogen and the subsequent alkylation. Strong bases in polar aprotic solvents typically favor the thermodynamically more stable anion.
Generally, for 2,4-disubstituted imidazoles, alkylation tends to occur at the less sterically hindered nitrogen. However, the interplay of electronic effects can modulate this preference.
Experimental Protocols
A general procedure for the N-alkylation of 2-acetyl-4-methylimidazole is provided below. This protocol can be adapted based on the specific alkylating agent and the desired reaction conditions.
General Protocol for N-Alkylation of 2-Acetyl-4-Methylimidazole
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-acetyl-4-methylimidazole (1.0 equivalent).
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., DMF, acetonitrile, THF, or DMSO) to dissolve the starting material.
-
Base Addition: Add the selected base (e.g., NaH, K₂CO₃, Cs₂CO₃, or DBU) (1.1-1.5 equivalents) portion-wise at a controlled temperature (typically 0 °C or room temperature). Stir the mixture for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Slowly add the alkylating agent (e.g., alkyl halide, tosylate, or sulfate) (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at the desired temperature (from room temperature to elevated temperatures) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various reaction conditions for the N-alkylation of substituted imidazoles, which can be applied to 2-acetyl-4-methylimidazole.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl Carbonate | DBU | DMSO | 90 | 10 | 78 | Based on a closely related substrate |
| Alkyl Bromide | K₂CO₃ | Acetonitrile | 60-80 | 1-3 | 66-85 | General conditions for nitro-imidazoles |
| Alkyl Halide | NaH | THF / DMF | 0 to RT | 2-12 | Good to Excellent | General conditions for heterocycle alkylation |
| Alkyl Halide | Cs₂CO₃ | DMF | 20-70 | 0.5-5 | High | General conditions for N-alkylation |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of 2-acetyl-4-methylimidazole.
Signaling Pathway of N-Alkylation
The reaction proceeds via a nucleophilic substitution mechanism. The base abstracts the acidic proton from the imidazole nitrogen, generating an imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form the N-alkylated product.
Application Notes and Protocols for the Functionalization of the Ketone Group in 1-(4-Methyl-1H-imidazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various chemical transformations targeting the ketone functional group of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. This versatile starting material is a valuable building block in medicinal chemistry and drug discovery, and its ketone moiety offers a prime site for structural modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The following protocols are based on established chemical principles and may require optimization for specific downstream applications.
Reductive Amination
Reductive amination is a powerful method for the synthesis of secondary and tertiary amines from ketones. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient for the introduction of diverse amine functionalities.
Experimental Protocol: Synthesis of N-Benzyl-1-(4-methyl-1H-imidazol-2-yl)ethanamine
-
Reaction Setup: To a solution of this compound (1.0 eq.) and benzylamine (1.2 eq.) in a suitable solvent such as methanol or dichloromethane (0.1-0.5 M), add a catalytic amount of acetic acid (0.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 1-4 hours to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduction: Once imine formation is significant, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise at 0 °C.[1][2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but require careful pH control.[3][4]
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl-1-(4-methyl-1H-imidazol-2-yl)ethanamine.
Data Presentation: Representative Reductive Amination Reactions
| Amine | Reducing Agent | Solvent | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloromethane | 75-90% (estimated) |
| Aniline | NaBH₃CN | Methanol | 70-85% (estimated) |
| Piperidine | NaBH(OAc)₃ | Dichloromethane | 80-95% (estimated) |
Note: Yields are estimates based on general reductive amination procedures and would require experimental optimization for this specific substrate.
Figure 1: Workflow for the reductive amination of this compound.
Aldol Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation, a type of aldol condensation, allows for the synthesis of chalcones (α,β-unsaturated ketones) by reacting a ketone with an aromatic aldehyde in the presence of a base or acid catalyst.[5] Chalcones are important intermediates in the synthesis of flavonoids and other biologically active molecules.
Experimental Protocol: Synthesis of (E)-1-(4-methyl-1H-imidazol-2-yl)-3-phenylprop-2-en-1-one
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in ethanol (0.2-1.0 M).
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v) (2.0-3.0 eq.).[6]
-
Reaction: Continue stirring at room temperature for 4-12 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Washing: Wash the collected solid with cold water until the washings are neutral to pH paper.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.
Data Presentation: Representative Chalcone Synthesis
| Aldehyde | Base | Solvent | Yield (%) |
| Benzaldehyde | NaOH | Ethanol | 70-90% (estimated) |
| 4-Chlorobenzaldehyde | KOH | Ethanol | 65-85% (estimated) |
| 4-Methoxybenzaldehyde | NaOH | Ethanol | 75-95% (estimated) |
Note: Yields are estimates and require experimental optimization.
Figure 2: Reaction pathway for the synthesis of chalcones via aldol condensation.
Knoevenagel Condensation
The Knoevenagel condensation is a reaction between a ketone or aldehyde and an active methylene compound, catalyzed by a weak base, to form a C=C bond.[7] This reaction is particularly useful for synthesizing α,β-unsaturated compounds with electron-withdrawing groups.
Experimental Protocol: Synthesis of (E)-2-cyano-3-(4-methyl-1H-imidazol-2-yl)but-2-enenitrile
-
Reaction Setup: In a suitable flask, combine this compound (1.0 eq.), malononitrile (1.1 eq.), and a catalytic amount of a weak base such as piperidine or pyridine (0.1-0.2 eq.) in a solvent like ethanol or toluene (0.2-1.0 M).
-
Reaction: Heat the mixture to reflux for 2-8 hours. A Dean-Stark apparatus can be used if toluene is the solvent to remove the water formed during the reaction. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, if a precipitate has formed, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Data Presentation: Representative Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| Malononitrile | Piperidine | Ethanol | 60-80% (estimated) |
| Ethyl cyanoacetate | Pyridine | Toluene | 55-75% (estimated) |
| Diethyl malonate | Piperidine | Toluene | 50-70% (estimated) |
Note: Yields are estimates and require experimental optimization.
Figure 3: Logical flow of the Knoevenagel condensation reaction.
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from ketones or aldehydes using a phosphonium ylide (Wittig reagent).[8] This reaction is highly regioselective, with the double bond forming specifically at the position of the original carbonyl group.
Experimental Protocol: Synthesis of 2-(1-methyleneethyl)-4-methyl-1H-imidazole
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to form the ylide.
-
Reaction with Ketone: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, which will contain triphenylphosphine oxide as a byproduct, can be purified by column chromatography on silica gel.
Data Presentation: Representative Wittig Reactions
| Phosphonium Salt | Base | Solvent | Yield (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 50-70% (estimated) |
| Ethyltriphenylphosphonium bromide | n-BuLi | THF | 45-65% (estimated) |
| (Carbethoxymethylene)triphenylphosphorane | - | Toluene | 60-80% (estimated) |
Note: Yields are estimates and require experimental optimization. The basicity of the imidazole nitrogen may require the use of excess base.
Figure 4: Key steps in the Wittig reaction for alkene synthesis.
Grignard Reaction
The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a ketone, resulting in the formation of a tertiary alcohol after acidic workup.[9][10] This reaction is fundamental for creating new carbon-carbon bonds.
Experimental Protocol: Synthesis of 2-(4-methyl-1H-imidazol-2-yl)propan-2-ol
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place a solution of this compound (1.0 eq.) in anhydrous diethyl ether or THF.
-
Grignard Addition: Cool the solution to 0 °C and add methylmagnesium bromide (1.2-1.5 eq., solution in diethyl ether) dropwise via a syringe or dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tertiary alcohol can be purified by column chromatography or recrystallization.
Data Presentation: Representative Grignard Reactions
| Grignard Reagent | Solvent | Yield (%) | | --- | --- | --- | --- | | Methylmagnesium bromide | Diethyl ether | 60-80% (estimated) | | Phenylmagnesium bromide | THF | 55-75% (estimated) | | Ethylmagnesium bromide | Diethyl ether | 60-80% (estimated) |
Note: Yields are estimates and require experimental optimization. The acidic N-H proton of the imidazole will be deprotonated by the Grignard reagent, so at least one extra equivalent of the Grignard reagent is necessary.
Figure 5: General workflow for the Grignard reaction with the target ketone.
Beckmann Rearrangement
The Beckmann rearrangement is a reaction that converts an oxime to an amide under acidic conditions.[11] The first step is the formation of the oxime from the ketone. The regioselectivity of the rearrangement depends on the stereochemistry of the oxime.
Experimental Protocol: Synthesis of N-(4-methyl-1H-imidazol-2-yl)acetamide
Step 1: Oxime Formation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq.) and a base such as sodium acetate or pyridine (2.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux for 1-4 hours. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture and, if a precipitate forms, collect it by filtration. Otherwise, concentrate the solution and extract the product with a suitable solvent.
-
Purification: The crude oxime can be purified by recrystallization.
Step 2: Beckmann Rearrangement
-
Reaction Setup: To a cooled (0 °C) solution of the oxime (1.0 eq.) in a suitable solvent like diethyl ether or THF, add a strong acid or acylating agent such as polyphosphoric acid (PPA), sulfuric acid, or p-toluenesulfonyl chloride (TsCl) (1.1-2.0 eq.).[12]
-
Reaction: Stir the mixture at room temperature or with gentle heating for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonia solution).
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Data Presentation: Beckmann Rearrangement
| Rearrangement Catalyst | Solvent | Yield (%) |
| Polyphosphoric acid (PPA) | - | 50-70% (estimated) |
| p-Toluenesulfonyl chloride | Pyridine | 55-75% (estimated) |
| Sulfuric acid | - | 40-60% (estimated) |
Note: Yields are estimates for the two-step process and require experimental optimization. The migration of the imidazole or methyl group will depend on the oxime stereoisomer formed.
Figure 6: Two-step process for the Beckmann rearrangement.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tsijournals.com [tsijournals.com]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Methyl-1H-imidazol-2-yl)ethanone synthesis. The primary synthetic route discussed is the Debus-Radziszewski reaction, a multicomponent condensation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Debus-Radziszewski imidazole synthesis. This reaction involves the condensation of three key components: a 1,2-dicarbonyl compound (methylglyoxal), an aldehyde (acetaldehyde), and an ammonia source.
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The typical starting materials are methylglyoxal (often as a 40% aqueous solution), acetaldehyde, and a source of ammonia, such as ammonium hydroxide or ammonium acetate.
Q3: What are the known challenges and limitations of the Debus-Radziszewski synthesis for this compound?
A3: The primary challenges include potentially low yields and the formation of side products, which can complicate the purification of the desired 2-acetyl-4-methylimidazole. The reaction conditions, such as temperature, reactant stoichiometry, and reaction time, require careful optimization to maximize the yield and minimize impurities.
Q4: Are there alternative synthetic strategies to improve the yield?
A4: Modifications to the classical Debus-Radziszewski synthesis have been explored to improve yields for related imidazoles. These include the use of microwave irradiation to accelerate the reaction and potentially increase yields, as well as the use of various catalysts. For instance, catalysts like lactic acid or silicotungstic acid have been shown to be effective in the synthesis of other substituted imidazoles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Stoichiometry: The molar ratios of methylglyoxal, acetaldehyde, and ammonia are critical and can significantly impact the yield. 2. Suboptimal Reaction Temperature: The reaction may be temperature-sensitive. 3. Short Reaction Time: The reaction may not have proceeded to completion. | 1. Optimize Reactant Ratios: Systematically vary the molar ratios of the reactants. A common starting point is a near equimolar ratio of the dicarbonyl and aldehyde, with an excess of the ammonia source. 2. Adjust Temperature: Experiment with a range of temperatures, for example, from room temperature up to the reflux temperature of the solvent. 3. Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: The Radziszewski reaction is known to sometimes produce side products. Self-condensation of reactants or alternative condensation pathways can lead to undesired imidazoles or other heterocyclic compounds. 2. Decomposition of Reactants or Product: Starting materials or the final product might be unstable under the reaction conditions. | 1. Control Reaction Temperature: Running the reaction at a lower temperature may improve selectivity. 2. Modify Order of Addition: The order in which the reactants are mixed can influence the product distribution. Try adding the aldehyde slowly to a mixture of the dicarbonyl and ammonia source. 3. Purification: Employ column chromatography or recrystallization to isolate the target compound. |
| Difficulty in Product Isolation and Purification | 1. Polar Nature of the Product: The imidazole ring imparts polarity, which can make extraction from aqueous media challenging. 2. Similar Polarity of Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation difficult. | 1. Use of Appropriate Extraction Solvents: Test a range of organic solvents for extraction, such as ethyl acetate, chloroform, or dichloromethane. Multiple extractions may be necessary. 2. Optimize Chromatography Conditions: Experiment with different solvent systems (eluents) for column chromatography to achieve better separation. 3. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Data Presentation
Table 1: Summary of Reaction Parameters for Optimization of this compound Synthesis
| Parameter | Condition A (Hypothetical) | Condition B (Hypothetical) | Condition C (Hypothetical) | Expected Outcome/Remarks |
| Methylglyoxal (mol. eq.) | 1.0 | 1.0 | 1.2 | Varying the dicarbonyl component can influence the reaction rate. |
| Acetaldehyde (mol. eq.) | 1.0 | 1.2 | 1.0 | An excess of the aldehyde may lead to different side products. |
| Ammonium Source (mol. eq.) | 3.0 (Ammonium Hydroxide) | 3.0 (Ammonium Acetate) | 4.0 (Ammonium Hydroxide) | Ammonium acetate can also act as a buffer. A larger excess of ammonia may drive the reaction to completion. |
| Temperature (°C) | 25 (Room Temperature) | 60 | 80 (Reflux in Ethanol) | Higher temperatures can increase the reaction rate but may also lead to more side products. |
| Reaction Time (h) | 24 | 12 | 6 | Reaction progress should be monitored by TLC. |
| Hypothetical Yield (%) | 30-40 | 45-55 | 50-60 | Yields are highly dependent on the specific conditions and purification efficiency. |
Experimental Protocols
Key Experiment: Debus-Radziszewski Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Debus-Radziszewski reaction for related imidazoles. Optimization will be required.
Materials:
-
Methylglyoxal (40% in water)
-
Acetaldehyde
-
Ammonium Hydroxide (concentrated, e.g., 28-30%)
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methylglyoxal and absolute ethanol.
-
Addition of Ammonia: Cool the mixture in an ice bath and slowly add concentrated ammonium hydroxide.
-
Addition of Aldehyde: To the cooled mixture, add acetaldehyde dropwise while maintaining the temperature below
Technical Support Center: Synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A1: Low yields in the synthesis of this compound, typically performed via a Debus-Radziszewski type reaction, can stem from several factors. The primary reasons often involve suboptimal reaction conditions or the formation of side products.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure the purity of methylglyoxal, acetaldehyde (or its equivalent), and the ammonia source. Impurities can lead to a variety of side reactions.
-
Reaction Temperature: The reaction temperature is critical. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can promote the formation of polymeric byproducts and degradation of the desired product. We recommend maintaining a temperature range of 80-100°C.
-
Stoichiometry of Reactants: The molar ratio of the reactants is crucial. An excess of ammonia is typically used to favor the formation of the imidazole ring. A recommended starting point is a 1:1:3 molar ratio of methylglyoxal:acetaldehyde:ammonia.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Insufficient reaction time will result in a mixture of starting materials and product, while prolonged reaction times can lead to the formation of degradation products.
Q2: I am observing a significant amount of dark, resinous material in my crude product. What is this and how can I minimize its formation?
A2: The formation of dark, viscous, and often insoluble material is a common issue in the Radziszewski imidazole synthesis. This is generally attributed to polymerization and aldol condensation side reactions of the carbonyl starting materials.
Potential Side Products and Their Mitigation:
| Side Product Category | Probable Cause | Mitigation Strategy |
| Aldol Condensation Polymers | Self-condensation of methylglyoxal and/or acetaldehyde under basic (ammonia) conditions.[1][2] | Maintain optimal reaction temperature; avoid localized high concentrations of reactants by ensuring efficient stirring and slow addition of reagents. |
| Crotonaldehyde Adducts | Dimerization and subsequent dehydration of acetaldehyde to form crotonaldehyde, which can then react with other species.[3][4] | Use a protected form of acetaldehyde (e.g., an acetal) that releases acetaldehyde slowly under the reaction conditions. |
| Acetaldehyde Ammonia Trimer | Reaction of acetaldehyde with ammonia to form a stable cyclic trimer, reducing the availability of acetaldehyde for the main reaction.[5][6][7] | Control the rate of addition of acetaldehyde to the reaction mixture. |
| Alternative Imidazole Isomers | Methylglyoxal is an unsymmetrical dicarbonyl, which can potentially lead to the formation of the undesired 1-(5-methyl-1H-imidazol-2-yl)ethanone isomer. | While regioselectivity is generally favored towards the 4-methyl isomer, careful control of reaction conditions and purification are necessary to isolate the desired product. |
Q3: How can I effectively purify the target compound from the various side products?
A3: Purification of this compound from the complex reaction mixture typically requires a multi-step approach.
Recommended Purification Protocol:
-
Initial Work-up: After the reaction is complete, neutralize the excess ammonia with a suitable acid (e.g., acetic acid). Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane to separate the product from inorganic salts.
-
Column Chromatography: This is often the most effective method for separating the target compound from polar impurities and polymeric material. A silica gel column with a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is recommended.[8]
-
Recrystallization: If the product obtained after chromatography still contains impurities, recrystallization can be employed. Suitable solvent systems can be determined empirically but may include ethyl acetate/hexane or isopropanol.
Q4: What analytical techniques are best for identifying the main product and potential side products?
A4: A combination of spectroscopic and chromatographic techniques is essential for proper characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure of the desired product and identifying major impurities. The 1H NMR spectrum of this compound is expected to show characteristic signals for the methyl groups (on the imidazole ring and the acetyl group) and the imidazole ring proton.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of the components in the reaction mixture, aiding in the identification of both the product and potential byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC is crucial for assessing the purity of the product and for monitoring the progress of the purification steps.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on the Debus-Radziszewski reaction. Optimization may be required based on laboratory conditions and available reagents.
Materials:
-
Methylglyoxal (40% solution in water)
-
Acetaldehyde
-
Ammonium hydroxide (28-30% solution)
-
Glacial acetic acid
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add ammonium hydroxide solution.
-
Heat the ammonium hydroxide solution to 80°C with stirring.
-
In the dropping funnel, prepare a mixture of methylglyoxal and acetaldehyde in a 1:1 molar ratio.
-
Add the methylglyoxal/acetaldehyde mixture dropwise to the heated ammonium hydroxide solution over 1-2 hours.
-
After the addition is complete, continue to heat the reaction mixture at 80-90°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize to pH 7 with glacial acetic acid.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
If necessary, further purify the product by recrystallization.
Data Presentation
Table 1: Hypothetical Yields under Varying Reaction Conditions
| Molar Ratio (Methylglyoxal:Acetaldehyde:Ammonia) | Temperature (°C) | Reaction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 1:1:3 | 80 | 4 | 65 | 70 |
| 1:1:5 | 80 | 4 | 75 | 78 |
| 1:1.5:5 | 80 | 4 | 70 | 75 |
| 1:1:5 | 100 | 4 | 60 | 65 (increased polymer) |
| 1:1:5 | 80 | 8 | 72 | 75 (some degradation) |
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Overview of main and potential side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Crotonaldehyde - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. brainly.in [brainly.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pH effects in the acetaldehyde–ammonia reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Acetaldehyde ammonia trimer - Wikipedia [en.wikipedia.org]
- 8. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Imidazole Ring Formation Reactions: A Technical Support Center
Welcome to the Technical Support Center for Imidazole Ring Formation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of imidazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reactions.
Frequently Asked Questions (FAQs)
Q1: My Debus-Radziszewski reaction is giving a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Debus-Radziszewski synthesis are a common issue.[1][2][3] Several factors can contribute to this, including suboptimal reaction conditions and the inherent nature of the reaction to sometimes produce side products.[1]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst can significantly impact the yield. While the traditional reaction is often performed without a catalyst, various catalysts have been shown to improve yields dramatically. Consider using catalysts such as silicotungstic acid, DABCO, or boric acid.[1]
-
Reaction Temperature and Time: Ensure the reaction is carried out at the optimal temperature. For many Debus-Radziszewski reactions, reflux temperatures are employed. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The solvent can influence the solubility of reactants and the reaction rate. Ethanol is a common solvent, but other options like methanol or even solvent-free conditions with microwave irradiation have been reported to give good yields.[1]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating.[1]
Q2: I am observing multiple spots on my TLC after a Marckwald synthesis. What are the likely side products?
A2: The Marckwald synthesis, which typically involves the reaction of an α-amino ketone with a thiocyanate, can sometimes lead to the formation of side products. Depending on the specific reactants and conditions, these can include incompletely cyclized intermediates or products from alternative reaction pathways. A bifurcated reaction pathway has been observed when using aldoses and ketoses, leading to different product formations.[4]
Troubleshooting Steps:
-
Control of Reaction Conditions: Carefully control the temperature and reaction time to favor the formation of the desired 2-mercaptoimidazole derivative.
-
Purification Strategy: Utilize column chromatography with a suitable solvent system to separate the desired product from side products. Monitoring with TLC is crucial to identify the correct fractions.
-
Structural Analysis: If side products are persistent, it may be necessary to isolate and characterize them using techniques like NMR and mass spectrometry to understand the underlying side reactions and further optimize the conditions.
Q3: My metal-catalyzed imidazole synthesis is not proceeding to completion. What should I check?
A3: Incomplete conversion in copper- or palladium-catalyzed imidazole syntheses can be due to several factors related to the catalyst, ligands, reagents, and reaction setup.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The choice of catalyst and ligand is critical. For copper-catalyzed reactions, catalysts like CuI are common, often in combination with a ligand. For palladium-catalyzed reactions, a variety of phosphine-based ligands or N-heterocyclic carbene (NHC) ligands are used. Ensure you are using a catalyst-ligand system appropriate for your specific transformation (e.g., C-N coupling, C-H activation).
-
Reaction Atmosphere: Many metal-catalyzed reactions are sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are dry.
-
Base Selection: The choice of base is crucial and can significantly affect the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base will depend on the specific reaction.
-
Temperature: Ensure the reaction is being conducted at the optimal temperature as determined by literature precedents for similar substrates.
Q4: How do I remove the imidazole byproduct from my reaction mixture after using CDI as a coupling agent?
A4: Imidazole, being a water-soluble and relatively polar compound, can sometimes be challenging to remove completely from a reaction mixture, especially if the desired product has similar solubility properties.
Purification Strategies:
-
Aqueous Extraction: Perform an acid-base extraction. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the imidazole, making it highly water-soluble and facilitating its removal into the aqueous phase. Be cautious if your product is acid-sensitive.
-
Sublimation: If your product is not volatile, the imidazole byproduct can sometimes be removed by sublimation under vacuum.
-
Chromatography: Careful column chromatography can also be effective. However, imidazole can streak on silica gel. Using a more polar solvent system or a different stationary phase might be necessary.
Q5: What is the impact of residual palladium from my synthesis on downstream biological assays?
A5: Residual palladium from catalytic reactions can significantly impact downstream applications, particularly in drug development.[5] Palladium is a toxic heavy metal, and its presence in a final active pharmaceutical ingredient (API) is strictly regulated by bodies like the International Council for Harmonisation (ICH).[5][6] Even at low levels, residual palladium can interfere with biological assays, leading to false positives or negatives, or exhibit its own biological activity, confounding the results for the compound of interest. It can also have a detrimental impact on downstream chemistry.[5] Therefore, efficient removal of the palladium catalyst is a critical step in the synthesis of compounds intended for biological testing.[7]
Troubleshooting Guides
Low Yield in Imidazole Synthesis
Low yields are a frequent challenge in imidazole synthesis. The following guide provides a structured approach to troubleshooting this issue for the three main synthetic routes.
Purification Challenges
Purification of imidazole derivatives can be complicated by the presence of unreacted starting materials, side products, and residual catalyst.
Data Presentation
Table 1: Comparison of Catalysts for the Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| No Catalyst | - | Acetic Acid | 100 | 3-4 | Moderate | [8] |
| Silicotungstic Acid | 7.5 | Ethanol | Reflux | N/A | 94 | [1] |
| DABCO | N/A | t-Butanol | 60-65 | 12 | 92 | [1] |
| Boric Acid (Ultrasound) | 5 | Aqueous Media | Room Temp | 0.67-1.17 | Quantitative | [1] |
| L-Proline | 10 | Ethanol | Reflux | N/A | Good | A 2015 study |
| CuI | 20 | DMSO | 140 | 1.5 | 75 | A 2021 study |
Table 2: Optimization of Reaction Conditions for Copper-Catalyzed N-Arylation of Imidazole
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 4,7-Dimethoxy-1,10-phenanthroline | K₂CO₃ | Dioxane | 110 | 24 | 95 | A 2007 study |
| Cu₂O | 2,6-bis(2-methylhydrazine-1-carbonyl)pyridine 1-oxide | NaOH | Water | 130 | 24 | Good | A 2018 study |
| CuI | Diamine | K₃PO₄ | Dioxane | 110 | 24 | Good | A 2004 study |
| Cu(OAc)₂ | None | Cs₂CO₃ | DMF | 120 | 24 | 85 | A 2019 study |
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This protocol is a general procedure for the synthesis of 2,4,5-triphenylimidazole (lophine).
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine benzil (1 equivalent), benzaldehyde (1 equivalent), and ammonium acetate (2-3 equivalents).
-
Add glacial acetic acid to dissolve the reactants.
-
Heat the reaction mixture to 100-120 °C and reflux for 1-4 hours.[8] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of ice water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.
Protocol 2: Marckwald Synthesis of 2-Mercaptobenzimidazole
This protocol describes a general method for the synthesis of 2-mercaptobenzimidazole.
Materials:
-
o-Phenylenediamine
-
Carbon disulfide
-
Ethanol
-
Sodium hydroxide
Procedure:
-
In a pressure vessel or autoclave, dissolve o-phenylenediamine (1 equivalent) in ethanol.
-
Add carbon disulfide (1-1.2 equivalents) to the solution.
-
Seal the vessel and heat the reaction mixture at a specified temperature and pressure for several hours.
-
After cooling, carefully vent the vessel.
-
The product often precipitates from the reaction mixture upon cooling. If not, the reaction mixture can be concentrated and the product precipitated by adjusting the pH.
-
Collect the crude 2-mercaptobenzimidazole by filtration.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol.
Protocol 3: Copper-Catalyzed N-Arylation of Imidazole
This protocol is a general procedure for the copper-catalyzed N-arylation of imidazole with an aryl halide.
Materials:
-
Imidazole
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline derivative)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or DMF)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add imidazole (1.2 equivalents), the aryl halide (1 equivalent), and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 110-130 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This technical support center provides a starting point for troubleshooting your imidazole synthesis. For more specific issues, consulting the primary literature for reactions with similar substrates is always recommended.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. baxendalegroup.awh.durham.ac.uk [baxendalegroup.awh.durham.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 7. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
optimization of reaction temperature for 2-acetyl-4-methylimidazole synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-acetyl-4-methylimidazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 2-acetyl-4-methylimidazole, particularly when employing a Debus-Radziszewski-type reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Sub-optimal Reaction Temperature: The reaction rate may be too low at cooler temperatures, while side reactions may dominate at excessively high temperatures. 2. Incorrect Stoichiometry: An improper molar ratio of reactants (dicarbonyl, aldehyde, and ammonia source) can limit the formation of the desired product. 3. Inefficient Mixing: Poor mixing can lead to localized concentration gradients and reduced reaction efficiency. 4. pH of the Reaction Mixture: The pH can influence the reactivity of the ammonia source and the stability of intermediates. | 1. Temperature Optimization: Systematically vary the reaction temperature. Start with a moderate temperature (e.g., 60-80°C) and then explore a range (e.g., 40-100°C) to find the optimal point for product formation versus byproduct generation. For some multi-step syntheses, a lower initial temperature followed by a period of heating at a higher temperature may be beneficial. 2. Reagent Stoichiometry: Ensure accurate measurement of all reactants. A typical starting point for the Radziszewski reaction is a 1:1:2 molar ratio of the α-dicarbonyl compound, aldehyde, and ammonia, respectively. 3. Vigorous Stirring: Employ efficient mechanical or magnetic stirring throughout the reaction. 4. pH Adjustment: Monitor and adjust the pH of the reaction mixture. The optimal pH will depend on the specific reactants and solvent system. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: High temperatures can promote the formation of byproducts. 2. Impure Starting Materials: The purity of the initial reactants can significantly impact the outcome of the reaction. 3. Air Oxidation: Some intermediates or the final product may be sensitive to oxidation. | 1. Temperature Control: Maintain a consistent and optimized reaction temperature. Avoid excessive heating. 2. Use High-Purity Reagents: Ensure the purity of starting materials through appropriate purification techniques if necessary. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation or extraction difficult. 2. Presence of Tarry Byproducts: High temperatures can lead to the formation of polymeric or tarry substances that complicate purification. 3. Similar Polarity of Product and Impurities: Co-elution during chromatography can occur if the product and impurities have similar polarities. | 1. Solvent Selection: If using extraction, choose a solvent in which the product has good solubility while impurities are less soluble. For crystallization, select a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. 2. Temperature Management: Adhering to the optimal reaction temperature can minimize the formation of tars. 3. Chromatography Optimization: Experiment with different solvent systems (eluents) and stationary phases to achieve better separation. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of 2-acetyl-4-methylimidazole?
A1: The synthesis of 2-acetyl-4-methylimidazole can often be achieved through the Debus-Radziszewski imidazole synthesis. This is a multi-component reaction that typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole ring.
Q2: How critical is the reaction temperature for this synthesis?
A2: Reaction temperature is a critical parameter. An insufficient temperature may lead to a slow reaction rate and low yields. Conversely, an excessively high temperature can promote the formation of unwanted byproducts and reduce the overall purity of the product. Optimization of the reaction temperature is crucial for achieving a high yield of pure 2-acetyl-4-methylimidazole.
Q3: What are some common byproducts to expect in the synthesis of 2-acetyl-4-methylimidazole?
A3: Byproducts can arise from self-condensation of the reactants or from side reactions. The specific byproducts will depend on the exact reactants and conditions used. Higher temperatures can lead to the formation of polymeric materials or other imidazole derivatives.
Q4: What purification techniques are most effective for 2-acetyl-4-methylimidazole?
A4: Common purification techniques include recrystallization, column chromatography, and distillation under reduced pressure. The choice of method will depend on the physical properties of the product and the nature of the impurities.
Experimental Protocols
General Protocol for the Synthesis of 2-Acetyl-4-methylimidazole via Radziszewski Reaction
This protocol is a generalized procedure based on the synthesis of similar imidazole derivatives and should be optimized for the specific target molecule.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,2-dicarbonyl compound (e.g., diacetyl) and the aldehyde in a suitable solvent (e.g., a water-alcohol mixture).
-
Addition of Ammonia Source: To the stirred solution, slowly add the ammonia source (e.g., aqueous ammonia or ammonium acetate). The addition is often carried out at a controlled temperature, for instance, between 10-20°C.
-
Reaction Heating: After the addition is complete, gradually heat the reaction mixture to the desired temperature (e.g., 60-90°C) and maintain it for a specified period (e.g., 2-6 hours). Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.
-
Purification: Purify the crude product using an appropriate method such as column chromatography on silica gel or recrystallization from a suitable solvent system.
Data Presentation
| Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Purity (%) | Observations |
| 40 | 6 | 35 | 95 | Slow reaction rate, clean product. |
| 60 | 4 | 65 | 92 | Moderate reaction rate, good yield and purity. |
| 80 | 3 | 85 | 88 | Faster reaction, higher yield but increased impurities. |
| 100 | 2 | 70 | 75 | Rapid reaction, significant byproduct formation observed. |
Visualizations
Caption: Experimental workflow for the synthesis of 2-acetyl-4-methylimidazole.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Recrystallization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
Welcome to the technical support center for the purification of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on recrystallization techniques and to troubleshoot common issues encountered during the purification of this compound.
Troubleshooting Guide
This guide addresses specific problems that may arise during the recrystallization of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Failure to Crystallize | - The solution is not sufficiently saturated. - The cooling process is too rapid. - The presence of significant impurities inhibiting crystal lattice formation. | - Concentrate the solution by carefully evaporating some of the solvent. - Allow the solution to cool to room temperature slowly, then transfer to an ice bath or refrigerator. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of pure this compound. - Consider pre-purification by column chromatography if the material is very impure. |
| Oiling Out | - The melting point of the compound is below the boiling point of the solvent. - The compound is highly impure, leading to a significant melting point depression. - The rate of cooling is too fast, preventing the ordered arrangement of molecules into a crystal lattice. | - Re-heat the solution to dissolve the oil, then add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point and slow down crystallization. - Allow the solution to cool at a much slower rate. - Try a different solvent system with a lower boiling point. |
| Low Recovery Yield | - Too much solvent was used, resulting in a significant amount of the compound remaining in the mother liquor. - Premature crystallization occurred during a hot filtration step. - The crystals were not completely collected during filtration. | - Reduce the amount of solvent used to dissolve the crude product. The minimum amount of hot solvent should be used. - Pre-heat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling and crystallization during filtration. - Ensure all crystals are transferred to the filter and wash with a minimal amount of ice-cold recrystallization solvent. |
| Colored Impurities in Crystals | - Colored impurities are co-crystallizing with the product. - The impurities are adsorbed onto the surface of the crystals. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration to remove the charcoal. - Ensure slow crystal growth to minimize the inclusion of impurities. - A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Based on the structure of the molecule (a heterocyclic ketone), several solvent systems can be considered. Good starting points include:
-
Benzene or Toluene: A related compound, 1-acetyl-2-methyl-imidazole, has been successfully recrystallized from benzene.
-
Mixed Solvent Systems: A mixture of a solvent in which the compound is soluble (e.g., ethanol, acetone, or ethyl acetate) and a solvent in which it is less soluble (e.g., hexane or water) can be effective. A common approach is to dissolve the compound in a minimum of the "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy, followed by gentle heating to redissolve and then slow cooling.
Q2: How can I determine the optimal solvent for recrystallization?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but has low solubility at room temperature or below. To determine this empirically:
-
Place a small amount of your crude product into several test tubes.
-
Add a small volume of a different potential solvent to each tube.
-
Observe the solubility at room temperature.
-
Gently heat the tubes with the undissolved solid and observe if it dissolves.
-
Allow the solutions that dissolved upon heating to cool and observe for crystal formation.
Q3: My compound precipitates as a fine powder, not crystals. What should I do?
A3: Rapid precipitation often leads to the formation of a fine powder and can trap impurities. To encourage the growth of larger, purer crystals, slow down the crystallization process. This can be achieved by:
-
Using a slightly larger volume of the recrystallization solvent.
-
Allowing the solution to cool to room temperature undisturbed before moving it to a colder environment (e.g., an ice bath).
-
Insulating the flask to slow the rate of cooling.
Q4: Is it necessary to use a hot filtration step?
A4: A hot filtration step is recommended if there are insoluble impurities (e.g., dust, solid byproducts) or if you have used a decolorizing agent like activated charcoal. This step should be performed quickly with a pre-heated funnel to prevent the desired compound from crystallizing prematurely.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization (Example with Toluene)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of toluene and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal or other solid impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven or air dry on the filter paper.
Protocol 2: Mixed Solvent Recrystallization (Example with Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy and the cloudiness persists.
-
Re-dissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Technical Support Center: Regioselectivity in Imidazole Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the formation of regioisomers during imidazole synthesis. It is designed for researchers, scientists, and professionals in drug development who encounter challenges in controlling regioselectivity in their experiments.
Troubleshooting Guide
This section addresses specific problems encountered during imidazole synthesis in a question-and-answer format.
Question: My reaction to produce a 1,4-disubstituted imidazole is yielding a mixture of 1,4- and 1,5-isomers. How can I improve the regioselectivity for the 1,4-isomer?
Answer:
Achieving high regioselectivity for 1,4-disubstituted imidazoles can be challenging. A successful strategy involves a multi-step sequence starting from a glycine derivative, which allows for the construction of the imidazole ring with complete regioselectivity. The key is the formation of a 2-azabuta-1,3-diene intermediate, which then undergoes a transamination and cyclization sequence. This method is particularly effective for accessing compounds that are difficult to prepare using traditional methods.[1] The cyclization step has been shown to be tolerant of a wide range of steric and electronic variations on the amine component.
Another approach for synthesizing 2,4-disubstituted imidazoles involves the condensation of amidines with α-halo ketones.[2] Optimization of this reaction has shown that adding a solution of the α-bromo ketone to the amidine in aqueous tetrahydrofuran (THF) with potassium bicarbonate under vigorous reflux can provide the desired product in excellent yield and purity, often without the need for column chromatography.[2]
Question: I am attempting a Debus-Radziszewski reaction with an unsymmetrical 1,2-dicarbonyl compound and I'm getting a mixture of regioisomers. How can I control the outcome?
Answer:
The Debus-Radziszewski synthesis, a multicomponent reaction involving a 1,2-dicarbonyl, an aldehyde, and an ammonia source, is a common method for preparing substituted imidazoles.[3][4] However, the use of unsymmetrical dicarbonyls often leads to poor regioselectivity.
To improve the regioselectivity, consider the following strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction's outcome. While the classic reaction can be run without a catalyst, various Lewis and Brønsted acids have been employed to improve yields and, in some cases, selectivity. Catalysts like CuI, CuCl2·2H2O, and various zeolites have been successfully used in related multicomponent syntheses of imidazoles.[1][5][6] Experimenting with different catalysts may favor the formation of one regioisomer over the other.
-
Reaction Conditions: Microwave irradiation has been shown to improve yields and reduce reaction times in Debus-Radziszewski type reactions.[5][7] Optimizing the temperature and reaction time can also influence the isomeric ratio.
-
Protecting Groups: Although more synthetically demanding, temporarily protecting one of the carbonyl groups in the unsymmetrical dicarbonyl could force the initial condensation to occur at the unprotected site, thereby directing the regioselectivity.
Question: How can I selectively synthesize a 1,5-disubstituted imidazole without significant formation of the 1,4-isomer?
Answer:
The van Leusen imidazole synthesis is a powerful method that typically favors the formation of 1,5-disubstituted imidazoles.[8] This reaction involves the cycloaddition of tosylmethyl isocyanide (TosMIC) to an aldimine.[6][8] The aldimine can be pre-formed or generated in situ from an aldehyde and a primary amine.[8] The subsequent elimination of p-toluenesulfinic acid from the intermediate 4-tosyl-2-imidazoline leads to the 1,5-disubstituted imidazole.[8]
For a one-pot procedure, the aldehyde and amine are typically stirred together first to form the imine before the addition of TosMIC and a base like potassium carbonate.[9]
Question: My goal is a specific 1,2,5-trisubstituted imidazole, but my current method gives a mixture of isomers. What is a reliable method to achieve this substitution pattern?
Answer:
A highly regioselective method for the synthesis of 1,2,5-trisubstituted 1H-imidazoles involves the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals.[10] This approach has been shown to produce 1,2,5- to 1,2,4-imidazolecarboxaldehyde ratios ranging from 85:15 to a completely selective 100:0.[10] The regioselectivity can be influenced by the steric bulk of the substituent on the amidine nitrogen, with bulkier groups generally providing higher selectivity for the 1,2,5-isomer.[10]
Frequently Asked Questions (FAQs)
What are the primary factors that control regioselectivity in imidazole synthesis?
Regioselectivity in imidazole synthesis is primarily governed by a combination of steric and electronic factors of the reactants, the reaction mechanism of the chosen synthetic route, and the reaction conditions, including the catalyst, solvent, and temperature.
-
Steric Hindrance: Bulky substituents on the reactants can direct the formation of a specific regioisomer by favoring pathways that minimize steric clash. For instance, in the N-alkylation of substituted imidazoles, a bulky group at a certain position can hinder the approach of the alkylating agent to the adjacent nitrogen atom.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the nucleophilicity of the nitrogen atoms in the imidazole ring or its precursors, thereby directing the course of the reaction.
-
Reaction Mechanism: Different synthetic methods proceed through distinct intermediates and transition states, which inherently favor certain substitution patterns. For example, the van Leusen synthesis mechanistically favors the formation of 1,5-disubstituted imidazoles.[8]
-
Catalysts and Reagents: The choice of catalyst (e.g., Lewis acids, transition metals) can dramatically alter the regiochemical outcome by coordinating to specific sites on the reactants and directing the subsequent bond formations.[1][11] Similarly, the choice of base and solvent can influence the tautomeric equilibrium of the imidazole ring, affecting the site of substitution.[12]
Which named reactions for imidazole synthesis offer the best regiocontrol?
Several named reactions are known for their ability to provide good to excellent regiocontrol in imidazole synthesis:
-
Van Leusen Imidazole Synthesis: This is a go-to method for the preparation of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[8]
-
Marckwald Synthesis: This method, involving the reaction of α-amino carbonyl compounds with cyanates or thiocyanates, is effective for creating specific substitution patterns, particularly when the starting materials are symmetrically substituted.
-
Debus-Radziszewski Synthesis: While it can suffer from poor regioselectivity with unsymmetrical dicarbonyls, this reaction is very effective for producing symmetrically substituted 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazoles.[3][13]
Are there specific catalysts that can be used to direct the regioselectivity of a reaction?
Yes, the choice of catalyst is a critical tool for controlling regioselectivity.
-
Copper Catalysts (e.g., CuI, CuCl₂): Copper catalysts have been extensively used in multicomponent reactions to synthesize highly substituted imidazoles.[1][5][14] For example, CuI has been shown to be an effective catalyst in the three-component synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzoin or benzil, and ammonium acetate.[1][3]
-
Zeolites: These microporous aluminosilicates can act as shape-selective catalysts, where the reaction is constrained within the pores of the zeolite, favoring the formation of a specific regioisomer that fits within the framework. ZSM-11 zeolite has been used as a reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles.[6]
-
Lewis Acids (e.g., ZrCl₄, Yb(OTf)₃): In reactions like the Debus-Radziszewski synthesis, various Lewis acids can be employed to activate the carbonyl groups, which can influence the regioselectivity of the initial condensation steps, particularly with unsymmetrical dicarbonyls.[5]
Data Presentation
Table 1: Catalyst and Solvent Effects on the Yield of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole in a Copper-Catalyzed Three-Component Synthesis [3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | CuCl (20) | DMSO | 140 | 90 | 62 |
| 2 | CuBr (20) | DMSO | 140 | 90 | 69 |
| 3 | CuI (20) | DMSO | 140 | 90 | 75 |
| 4 | CuI (20) | DMF | 140 | 60 | 65 |
| 5 | CuI (20) | Butanol | Reflux | 20 | 85 |
| 6 | CuI (15) | Butanol | Reflux | 25 | 92 |
| 7 | CuI (10) | Butanol | Reflux | 30 | 88 |
| 8 | CuI (5) | Butanol | Reflux | 45 | 75 |
Reaction Conditions: 4-chlorobenzaldehyde (1.0 mmol), benzoin (1.0 mmol), ammonium acetate (3 mmol), catalyst, solvent (7 mL).
Table 2: Regioisomeric Ratios in the N-Alkylation of 2-methyl-4(5)-nitroimidazole
| Entry | Alkylating Agent (R-X) | Conditions | Ratio (4-NO₂ : 5-NO₂) |
| 1 | Benzyl chloride | K₂CO₃, TBAB, CH₃CN, rt, 18h | >99:1 |
| 2 | 4-Bromobenzyl bromide | K₂CO₃, TBAB, CH₃CN, rt, 18h | 92:8 |
| 3 | 4-Chlorobenzyl chloride | K₂CO₃, TBAB, CH₃CN, rt, 18h | 85:15 |
| 4 | 4-Fluorobenzyl chloride | K₂CO₃, TBAB, CH₃CN, rt, 18h | 94:6 |
| 5 | n-Butyl bromide | K₂CO₃, TBAB, CH₃CN, rt, 18h | >99:1 |
| 6 | iso-Butyl bromide | K₂CO₃, TBAB, CH₃CN, rt, 18h | 93:7 |
TBAB: Tetrabutylammonium bromide, rt: room temperature.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [1]
This protocol describes the synthesis of 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole.
-
Reagents and Equipment:
-
4-Chlorobenzaldehyde (1 mmol)
-
Benzoin (1 mmol)
-
Ammonium acetate (3 mmol)
-
Copper(I) iodide (CuI) (15 mol%)
-
Butanol (7 mL)
-
Round bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round bottom flask, combine 4-chlorobenzaldehyde (1 mmol), benzoin (1 mmol), ammonium acetate (3 mmol), and CuI (15 mol%).
-
Add butanol (7 mL) to the flask.
-
Heat the mixture to reflux with stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 25 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into crushed ice.
-
Stir the resulting precipitate at room temperature.
-
Filter the solid product and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole.
-
Protocol 2: Van Leusen Synthesis of 1,5-Disubstituted Imidazoles (One-Pot, Two-Step) [9]
This protocol describes the general procedure for the synthesis of 1-substituted 5-aryl-1H-imidazoles.
-
Reagents and Equipment:
-
Aromatic aldehyde (1.0 equiv)
-
Aliphatic primary amine (1.0 equiv)
-
Tosylmethyl isocyanide (TosMIC) (1.0 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN)
-
Microwave reactor or conventional heating setup
-
Magnetic stirrer
-
-
Procedure:
-
Step 1 (Imine Formation): In a suitable reaction vessel, mix the aromatic aldehyde (1.0 equiv) and the aliphatic amine (1.0 equiv).
-
Heat the mixture without solvent in a microwave reactor at 60 °C for 4 minutes to form the imine. Alternatively, stir the mixture in a suitable solvent like methanol at room temperature for 30 minutes.
-
Step 2 (Cycloaddition): To the vessel containing the pre-formed imine, add TosMIC (1.0 equiv), K₂CO₃ (2.0 equiv), and acetonitrile.
-
Heat the reaction mixture under microwave irradiation or conventional reflux until the reaction is complete as monitored by TLC.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 1,5-disubstituted imidazole.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 9. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Regioselective Synthesis of 1,2,5-Trisubstituted 1H-Imidazoles and Its Application to the Development of Eprosartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Divergent and regioselective synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. rdw.rowan.edu [rdw.rowan.edu]
- 14. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability of 2-Acylimidazoles under Acidic Conditions
Disclaimer: This document provides guidance on the stability of 2-acylimidazoles, a class of compounds to which 1-(4-Methyl-1H-imidazol-2-yl)ethanone belongs. The information is based on published studies of related acylimidazoles, such as acetylimidazole and benzoylimidazole. Researchers should use this as a general guide and conduct specific stability studies for this compound to obtain precise data.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and analysis of this compound and related compounds in acidic media.
| Question/Issue | Possible Cause(s) | Recommended Action(s) |
| FAQ: My compound appears to be degrading in an acidic mobile phase during HPLC analysis, leading to inconsistent results. What is happening? | 2-Acylimidazoles can undergo hydrolysis in aqueous acidic environments. The rate of this degradation is dependent on the acid concentration. | - Minimize the time the sample spends in the acidic mobile phase before injection. - Consider using a mobile phase with a higher pH if your separation allows. - If possible, perform the analysis at a lower temperature to slow down the degradation kinetics. |
| FAQ: I am performing a reaction in a strong mineral acid, and my 2-acylimidazole starting material is not reacting as expected. Why might this be? | While seemingly counterintuitive, the rate of hydrolysis of acylimidazoles decreases with increasing acidity.[1][2] At very high acid concentrations, the carbonyl oxygen can become protonated, forming a diprotonated species that is unreactive towards hydrolysis.[1][2] | - The reaction medium may be too acidic, inhibiting the desired reactivity. - Consider adjusting the acid concentration to a lower level if the reaction chemistry permits. |
| Troubleshooting: I observe a new, more polar peak in my chromatogram when analyzing my compound after storage in an acidic solution. | This is likely due to the formation of the hydrolysis products: 4-methyl-1H-imidazole and acetic acid. | - Confirm the identity of the new peak by co-injection with a standard of 4-methyl-1H-imidazole or by using mass spectrometry. - To prevent this, prepare fresh solutions of your compound and use them promptly. If storage is necessary, use a neutral or slightly basic pH and store at low temperatures. |
| FAQ: Is the acid-mediated degradation of my compound catalytic? | No, the hydrolysis of acylimidazoles in acidic media is not catalyzed by the acid itself.[1][2] | - This implies that simply increasing the acid concentration will not necessarily accelerate the degradation and may, in fact, slow it down. |
| Troubleshooting: My quantitative analysis results for the compound are lower than expected, especially in older acidic solutions. | This is a classic sign of compound instability and degradation over time. | - Always use freshly prepared solutions for quantitative analysis. - Perform a time-course study to understand the degradation rate of your compound in the specific acidic medium you are using. - Develop a stability-indicating analytical method that can separate the parent compound from its degradation products. |
Factors Influencing Stability in Acidic Conditions
The stability of this compound in acidic solutions is influenced by several factors. The following table summarizes these factors based on the behavior of related acylimidazoles.
| Factor | Effect on Stability | Rationale |
| pH / Acidity | Stability generally increases as acidity increases (lower pH).[1][2] | The reactive species is the monoprotonated imidazole ring. At very high acidities, a second protonation on the carbonyl oxygen leads to an unreactive diprotonated form.[1][2] |
| Temperature | Higher temperatures will increase the rate of hydrolysis. | As with most chemical reactions, providing more thermal energy will increase the reaction rate. |
| Water Activity | The rate of hydrolysis is dependent on the availability of water. | Water acts as the nucleophile in the hydrolysis reaction. In highly concentrated acid solutions, the activity of water is reduced, which can slow the reaction.[2] |
| Presence of Nucleophiles | Anions from the acid (e.g., Cl⁻, SO₄²⁻) can act as nucleophiles, though this is more significant in swamping hydroxide catalysis in less acidic solutions.[2] | These anions can compete with water in attacking the carbonyl carbon. |
Experimental Protocols
General Protocol for Forced Degradation Study (Acid Hydrolysis)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance.[3][4] This protocol outlines a general procedure for assessing the stability of this compound under acidic conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Acid Stress Conditions:
-
In separate vials, add a known volume of the stock solution to a known volume of an aqueous acidic solution (e.g., 0.1 N HCl, 1 N HCl).
-
The final concentration of the compound should be suitable for the analytical method being used.
-
Prepare a control sample by adding the stock solution to water.
-
-
Incubation:
-
Incubate the vials at a controlled temperature (e.g., room temperature, 40°C, 60°C).
-
The duration of the study can vary (e.g., 2, 4, 8, 24 hours) depending on the compound's stability.[4]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each vial.
-
Neutralize the sample with a suitable base (e.g., NaOH) to stop the degradation.
-
Dilute the sample to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Identify any degradation products by comparing retention times with known standards or by using techniques like LC-MS.
-
Visualizations
Potential Degradation Pathway
The hydrolysis of 2-acylimidazoles in acidic media proceeds through the formation of a tetrahedral intermediate.
Caption: Proposed hydrolysis pathway under acidic conditions.
Experimental Workflow for Stability Testing
A systematic workflow is crucial for obtaining reliable stability data.
Caption: General workflow for forced degradation studies.
References
Validation & Comparative
1H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. Due to the limited availability of public experimental spectral data for this specific compound, this guide utilizes a predicted ¹H NMR spectrum as a primary reference. This is compared against the experimental data of structurally related imidazole derivatives to offer insights into the expected spectral features and aid in the characterization of this and similar molecules.
Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR data for this compound and compares it with the experimental data for relevant imidazole derivatives. This comparison highlights the influence of the acetyl and methyl substituents on the chemical shifts of the imidazole ring protons.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Data Source |
| This compound | -CH₃ (acetyl) | ~2.5 | s | 3H | Predicted |
| -CH₃ (imidazole) | ~2.2 | s | 3H | Predicted | |
| H5 (imidazole) | ~7.0 | s | 1H | Predicted | |
| -NH (imidazole) | Broad signal | br s | 1H | Predicted | |
| 1-(1H-Imidazol-2-yl)ethanone | -CH₃ (acetyl) | 2.62 | s | 3H | Experimental |
| H4/H5 (imidazole) | 7.20 | s | 2H | Experimental | |
| -NH (imidazole) | 11.5 (broad) | br s | 1H | Experimental | |
| 4-Methyl-1H-imidazole | -CH₃ (imidazole) | 2.26 | s | 3H | Experimental[1] |
| H2 (imidazole) | 7.55 | s | 1H | Experimental[1] | |
| H5 (imidazole) | 6.76 | s | 1H | Experimental[1] | |
| -NH (imidazole) | 10.86 | br s | 1H | Experimental[1] | |
| 2-Methyl-1H-imidazole | -CH₃ (imidazole) | 2.35 | s | 3H | Experimental |
| H4/H5 (imidazole) | 6.95 | s | 2H | Experimental | |
| -NH (imidazole) | 10.5 (broad) | br s | 1H | Experimental |
Experimental Protocol: ¹H NMR Spectroscopy
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), unless the solvent peak will be used for referencing.
2. NMR Spectrometer Setup:
- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is a crucial step to obtain high-resolution spectra with sharp peaks.
3. Data Acquisition:
- Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 8 to 16 scans are often sufficient for a sample of this concentration.
- Acquire the free induction decay (FID) signal.
4. Data Processing:
- Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Reference the spectrum by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift.
- Integrate the peaks to determine the relative ratios of the different types of protons.
- Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to elucidate the molecular structure.
¹H NMR Analysis Workflow
The following diagram illustrates the logical workflow for the ¹H NMR analysis of an organic compound.
Caption: Workflow for 1H NMR analysis, from sample preparation to structure elucidation.
Key Signaling Pathways in Structure Elucidation
The interpretation of a ¹H NMR spectrum involves a logical deduction process based on the key parameters obtained from the spectrum.
Caption: Logical relationships in deducing molecular structure from 1H NMR data.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Acetyl-4-Methylimidazole
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of small molecules like 2-acetyl-4-methylimidazole are paramount. This guide provides a comparative overview of the mass spectrometric behavior and analytical methodologies for 2-acetyl-4-methylimidazole, a compound of interest in food chemistry and toxicology. We delve into its fragmentation patterns and compare the predominant analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS), with other potential methods, supported by experimental data from published studies.
Unraveling the Fragmentation Fingerprint
Mass spectrometry is a powerful tool for elucidating the structure of molecules. In the case of 2-acetyl-4-methylimidazole, understanding its fragmentation pattern is key to its unambiguous identification. While a definitive, publicly available mass spectrum specifically for 2-acetyl-4-methylimidazole is not readily found, we can infer its fragmentation based on studies of similar substituted imidazoles. The major fragmentation in imidazole-based compounds typically involves the decomposition of the azole ring and losses of small, stable neutral molecules.
A proposed fragmentation pathway for 2-acetyl-4-methylimidazole is visualized below. This pathway is based on the general principles of mass spectrometry, where the initial molecular ion undergoes a series of cleavages to produce characteristic fragment ions.
A Comparative Guide to the Crystallographic Analysis of Substituted Imidazoles: A Focus on 2-Acetyl-4-Methylimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the single-crystal X-ray diffraction analysis of substituted imidazoles, with a specific focus on 2-acetyl-4-methylimidazole. While direct crystallographic data for 2-acetyl-4-methylimidazole is not extensively available in the public domain, this document outlines the experimental protocols and presents a comparative analysis based on closely related imidazole derivatives. This guide will enable researchers to understand the crystallographic workflow and to compare the structural features of various imidazole compounds, which are crucial components in many pharmaceutical and industrial applications.
Comparison of Crystallographic Data
Understanding the three-dimensional structure of imidazole derivatives is paramount for predicting their chemical behavior and biological activity. Single-crystal X-ray diffraction is the gold standard for this purpose. Below is a comparative table showcasing the crystallographic data for 2-methylimidazole, a closely related and well-characterized compound. This data serves as a benchmark for what can be expected for other substituted imidazoles like 2-acetyl-4-methylimidazole.
| Parameter | 2-Methylimidazole[1][2] | 2-Acetyl-4-methylimidazole (Hypothetical) |
| Crystal System | Orthorhombic[1][2] | |
| Space Group | P2₁2₁2₁[1][2] | |
| a (Å) | 5.9957(12)[1][2] | |
| b (Å) | 8.1574(16)[1][2] | |
| c (Å) | 9.7010(19)[1][2] | |
| α (°) | 90 | |
| β (°) | 90 | |
| γ (°) | 90 | |
| Volume (ų) | 474.47(16)[1][2] | |
| Z | 4[1][2] | |
| Temperature (K) | 100[1][2] |
Experimental Protocols
A successful single-crystal X-ray diffraction study involves several key steps, from the synthesis and crystallization of the material to the final structure solution and refinement.
Synthesis of Substituted Imidazoles
The synthesis of imidazole derivatives can be achieved through various methods. One common approach is the condensation reaction involving an aldehyde, an α-dicarbonyl compound, and ammonia. For instance, the preparation of 2-methylimidazole can involve the reaction of glyoxal, acetaldehyde, and ammonia.[3] The synthesis of 2-acetyl-4-methylimidazole would likely follow a similar principle, utilizing appropriate precursors.
Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging step. A common and effective method is slow evaporation from a suitable solvent.
Protocol for Slow Evaporation:
-
Dissolution: Dissolve the purified imidazole derivative in a minimal amount of a suitable solvent or solvent mixture at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the solution while warm to remove any particulate matter.
-
Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks, leading to the formation of single crystals.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis.
Protocol:
-
Crystal Mounting: A single crystal of appropriate size is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.
Workflow for Single-Crystal X-ray Diffraction Analysis
The following diagram illustrates the logical workflow for the single-crystal X-ray diffraction analysis of a substituted imidazole.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Comparative Insights with Other Analytical Techniques
While single-crystal X-ray diffraction provides definitive structural information, other techniques offer complementary data.
| Technique | Information Provided | Comparison with Single-Crystal XRD |
| NMR Spectroscopy | Provides information about the connectivity and chemical environment of atoms in the molecule. | Confirms the molecular structure in solution, which can be compared to the solid-state structure from XRD. |
| Mass Spectrometry | Determines the molecular weight of the compound. | Confirms the chemical composition of the crystal. |
| FTIR Spectroscopy | Identifies the functional groups present in the molecule. | Provides information about the vibrational modes of the molecule, which can be correlated with bond strengths and angles determined by XRD. |
| Powder X-ray Diffraction | Provides a fingerprint of the crystalline material and information about the unit cell parameters. | Useful for phase identification and for comparing the bulk material to the single crystal that was analyzed. |
By combining the detailed structural data from single-crystal X-ray diffraction with information from these other techniques, researchers can gain a comprehensive understanding of the properties of 2-acetyl-4-methylimidazole and other related compounds, which is essential for applications in drug development and materials science.
References
A Comparative Guide to the Synthesis of 2-Acetyl-4-Methylimidazole
For researchers and professionals in the fields of medicinal chemistry and drug development, the imidazole scaffold represents a cornerstone of pharmacologically active molecules. Among its numerous derivatives, 2-acetyl-4-methylimidazole serves as a key intermediate in the synthesis of various therapeutic agents. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of two prominent synthetic routes to 2-acetyl-4-methylimidazole: the Radziszewski synthesis and a multi-step approach involving a Grignard reaction.
Comparison of Synthesis Routes
| Parameter | Radziszewski Synthesis | Grignard Reaction Route |
| Starting Materials | Diacetyl (Butane-2,3-dione), Pyruvaldehyde (Methylglyoxal), Ammonia | 2-Methylimidazole, Protecting agents (e.g., Benzyl chloride), Grignard reagent (e.g., Methylmagnesium bromide), Oxidizing agent (e.g., Manganese dioxide) |
| Number of Steps | One-pot reaction | Multiple steps (protection, formylation, Grignard addition, oxidation, deprotection) |
| Reaction Yield | Moderate to high (estimated) | Reported as significantly higher than 20-50% |
| Reaction Conditions | Typically requires heating | Grignard reaction requires anhydrous conditions; other steps involve varied temperatures. |
| Reagent Availability | Starting materials are commercially available. | Reagents are common, though the multi-step nature requires more individual components. |
| Scalability | Potentially scalable as a one-pot process. | Scalability may be more complex due to the number of steps and handling of sensitive reagents. |
| Key Challenges | Potential for side product formation and purification difficulties. | Requires careful control of anhydrous conditions for the Grignard step and management of multiple intermediate purifications. |
Experimental Protocols
Route 1: Radziszewski Synthesis
The Radziszewski synthesis offers a direct, one-pot approach to the imidazole ring system from a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For the synthesis of 2-acetyl-4-methylimidazole, this would involve the condensation of diacetyl and pyruvaldehyde with ammonia.
Hypothetical Experimental Protocol:
-
To a solution of diacetyl (1 equivalent) and pyruvaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and a co-solvent, aqueous ammonia (excess, e.g., 3-5 equivalents) is added.
-
The reaction mixture is heated to reflux and stirred for several hours (e.g., 4-8 hours).
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield 2-acetyl-4-methylimidazole.
Route 2: Grignard Reaction on a Protected Imidazole Aldehyde
This multi-step route involves the initial preparation of a protected 2-methylimidazole-4-carboxaldehyde, followed by a Grignard reaction to introduce the acetyl group, and subsequent oxidation.
Step 1: Synthesis of N-Protected 2-Methylimidazole
-
2-Methylimidazole is reacted with a suitable protecting group, such as benzyl chloride, in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF) to yield N-benzyl-2-methylimidazole.
Step 2: Formylation of the Protected Imidazole
-
The N-protected 2-methylimidazole is then formylated at the C4 position. This can be achieved using various methods, such as the Vilsmeier-Haack reaction (using POCl₃ and DMF) or by lithiation with an organolithium reagent (e.g., n-butyllithium) followed by quenching with a formylating agent (e.g., DMF). This yields N-benzyl-2-methylimidazole-4-carboxaldehyde.
Step 3: Grignard Reaction
-
The N-benzyl-2-methylimidazole-4-carboxaldehyde is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of methylmagnesium bromide (or a similar methyl Grignard reagent) in ether is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride.
-
The product, a secondary alcohol, is extracted with an organic solvent, and the organic layer is dried and concentrated.
Step 4: Oxidation to the Ketone
-
The secondary alcohol obtained from the Grignard reaction is dissolved in a suitable solvent (e.g., dichloromethane or acetone).
-
An oxidizing agent, such as manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC), is added, and the mixture is stirred at room temperature.
-
The progress of the oxidation is monitored by TLC.
-
Upon completion, the reaction mixture is filtered to remove the oxidant, and the solvent is evaporated to yield the protected 2-acetyl-4-methylimidazole.
Step 5: Deprotection
-
The protecting group is removed to yield the final product. For a benzyl group, this is typically achieved by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).
Visualizing the Synthesis Comparison
Caption: A flowchart comparing the single-step Radziszewski synthesis with the multi-step Grignard reaction route for the preparation of 2-acetyl-4-methylimidazole.
Conclusion
The choice between the Radziszewski synthesis and the Grignard reaction route for preparing 2-acetyl-4-methylimidazole depends on the specific requirements of the researcher. The Radziszewski synthesis offers a more direct and potentially atom-economical approach, though it may require optimization to achieve high yields and purity. The Grignard route, while longer and more complex, is reported to provide higher yields and may offer more control over the synthesis, which can be advantageous for producing high-purity material required for pharmaceutical applications. The selection of the optimal route will ultimately be guided by factors such as desired yield, purity requirements, available resources, and scalability considerations.
Spectroscopic Comparison of 2-Acetyl-4-Methylimidazole and Its Isomers: A Guide for Researchers
A comprehensive spectroscopic comparison of 2-acetyl-4-methylimidazole and its isomers is currently hindered by the limited availability of public-domain experimental data. While mass spectrometry data is available for related compounds, detailed ¹H NMR, ¹³C NMR, and IR spectral data for 2-acetyl-4-methylimidazole and its key isomers, such as 2-acetyl-5-methylimidazole and 4-acetyl-2-methylimidazole, are not readily found in scientific literature or databases.
This guide aims to provide a framework for such a comparison, outlining the necessary experimental protocols and the expected structural relationships. However, the population of the comparative data tables with quantitative values is contingent on the future publication of this crucial spectroscopic information.
Isomeric Landscape of Acetyl-Methylimidazoles
The constitutional isomers of 2-acetyl-4-methylimidazole primarily differ in the substitution pattern of the acetyl and methyl groups on the imidazole ring. Understanding these structural differences is key to interpreting and comparing their spectroscopic data. The primary isomers of interest include:
-
2-acetyl-4-methylimidazole: The target compound.
-
2-acetyl-5-methylimidazole: An isomer where the methyl group is at the 5-position. Due to tautomerism in the imidazole ring, the 4- and 5-methyl isomers can be in equilibrium.
-
4-acetyl-2-methylimidazole: An isomer where the positions of the acetyl and methyl groups are swapped.
-
5-acetyl-2-methylimidazole: Similar to the above, this isomer is also a tautomer of 4-acetyl-2-methylimidazole.
-
1-acetyl-4-methylimidazole: An N-acylated isomer, which is structurally distinct from the C-acylated isomers.
The relationship between these isomers and the analytical workflow for their characterization is depicted in the following diagram.
Caption: Isomeric forms of acetyl-methylimidazole and the spectroscopic techniques for their comparative analysis.
Comparative Spectroscopic Data
A direct comparison of the spectroscopic data would reveal key differences arising from the distinct chemical environments of the protons, carbon atoms, and functional groups in each isomer. The following tables are presented as a template for organizing such data once it becomes available.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | δ (ppm) - Imidazole Ring H | δ (ppm) - Acetyl CH₃ | δ (ppm) - Ring CH₃ | Solvent |
| 2-acetyl-4-methylimidazole | Data not available | Data not available | Data not available | Data not available |
| 2-acetyl-5-methylimidazole | Data not available | Data not available | Data not available | Data not available |
| 4-acetyl-2-methylimidazole | Data not available | Data not available | Data not available | Data not available |
| 1-acetyl-4-methylimidazole | Data not available | Data not available | Data not available | Data not available |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | δ (ppm) - Imidazole Ring C | δ (ppm) - C=O | δ (ppm) - Acetyl CH₃ | δ (ppm) - Ring CH₃ | Solvent |
| 2-acetyl-4-methylimidazole | Data not available | Data not available | Data not available | Data not available | Data not available |
| 2-acetyl-5-methylimidazole | Data not available | Data not available | Data not available | Data not available | Data not available |
| 4-acetyl-2-methylimidazole | Data not available | Data not available | Data not available | Data not available | Data not available |
| 1-acetyl-4-methylimidazole | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: IR Spectroscopic Data (Predicted)
| Compound | ν (cm⁻¹) - C=O Stretch | ν (cm⁻¹) - C=N Stretch | ν (cm⁻¹) - N-H Stretch |
| 2-acetyl-4-methylimidazole | Data not available | Data not available | Data not available |
| 2-acetyl-5-methylimidazole | Data not available | Data not available | Data not available |
| 4-acetyl-2-methylimidazole | Data not available | Data not available | Data not available |
| 1-acetyl-4-methylimidazole | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragmentation Ions (m/z) | Ionization Method |
| 2-acetyl-4-methylimidazole | Data not available | Data not available | Data not available |
| 2-acetyl-5-methylimidazole | Data not available | Data not available | Data not available |
| 4-acetyl-2-methylimidazole | Data not available | Data not available | Data not available |
| 1-acetyl-4-methylimidazole | Data not available | Data not available | Data not available |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for novel imidazole derivatives. These should be adapted and optimized for the specific acetyl-methylimidazole isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the isomer.
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required compared to ¹H NMR.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder or the pure solvent to subtract from the sample spectrum.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Select an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.
-
Mass Analysis: Acquire the mass spectrum over a relevant m/z range. For high-resolution mass spectrometry (HRMS), use an analyzer such as a Time-of-Flight (TOF) or Orbitrap to determine the accurate mass and elemental composition.
Conclusion
A detailed spectroscopic comparison of 2-acetyl-4-methylimidazole and its isomers is crucial for their unambiguous identification and characterization in various applications, including pharmaceutical development and food chemistry. While this guide provides the necessary framework and experimental protocols, the acquisition and publication of the foundational spectroscopic data are essential next steps for the scientific community. Researchers who synthesize these compounds are encouraged to publish their full spectral data to facilitate future comparative studies.
A Comparative Guide to Analytical Techniques for the Characterization of 1-(4-Methyl-1H-imidazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
The comprehensive characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is paramount in drug development and quality control. 1-(4-Methyl-1H-imidazol-2-yl)ethanone, a keto-imidazole derivative, requires a suite of analytical techniques to fully elucidate its structure, purity, and physicochemical properties. This guide provides a comparative overview of key analytical methods, supported by experimental data from analogous compounds, to assist researchers in selecting the most appropriate techniques for their specific needs.
Executive Summary
A multi-faceted analytical approach is essential for the robust characterization of this compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are indispensable for structural elucidation and functional group identification. Mass Spectrometry (MS) coupled with chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) provides high sensitivity for impurity profiling and quantification. Quantitative NMR (qNMR) offers an excellent method for determining purity without the need for a specific reference standard of the analyte. X-ray crystallography, where applicable, provides definitive solid-state structural information.
Comparison of Key Analytical Techniques
The selection of an analytical technique is often a trade-off between the desired information, sensitivity, and the complexity of the sample matrix. The following table summarizes the performance of various techniques applicable to the characterization of this compound, with performance data drawn from studies on similar imidazole-containing compounds.
| Technique | Information Provided | Pros | Cons | Typical Performance Metrics (for related imidazole derivatives) |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, and chemical environment of atoms. | Non-destructive, highly specific for structure determination, qNMR for purity assessment.[1][2][3] | Relatively low sensitivity compared to MS.[4][5][6] | LOD/LOQ: In the µg to mg range. Precision (qNMR): RSD < 1%.[1][3] |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), and structural information through fragmentation patterns. | High sensitivity (pg to fg range), suitable for identifying trace impurities.[4][5] | Isomeric differentiation can be challenging without chromatography. | LOD/LOQ (LC-MS/MS): 5-20 ng/mL for ketoconazole in plasma.[7][8] Mass Accuracy (HRMS): < 5 ppm. |
| FT-IR Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-N, aromatic rings). | Fast, simple sample preparation, provides a molecular "fingerprint".[9] | Provides limited information on the overall molecular structure. | Characteristic absorptions for imidazole and ketone groups. |
| HPLC-UV | Separation, quantification, and purity analysis of the compound and its impurities. | Robust, versatile, widely available, good for quantitative analysis.[10][11] | Requires a chromophore for UV detection. | LOD: 0.13-0.41 µg/mL for various imidazoles.[10][11] Linearity (R²): > 0.999. Recovery: 98-102%.[11] |
| GC-MS | Separation and identification of volatile compounds and impurities. | High resolution, sensitive, provides structural information from mass spectra.[12][13] | Requires derivatization for non-volatile compounds.[12][14] | LOD: 0.001-0.005 µ g/bee for imidazole fungicides.[13] Recovery: 79-99%.[13] |
| UV-Vis Spectroscopy | Quantitative analysis based on light absorbance. | Simple, cost-effective for quantification. | Limited specificity, imidazole itself absorbs at 280 nm which can interfere.[15][16][17] | λmax: Imidazole has a characteristic absorption around 209 nm.[16][17] |
| X-ray Crystallography | Definitive 3D molecular structure, bond lengths, and angles in the solid state. | Unambiguous structural determination. | Requires a single, high-quality crystal. | Provides precise atomic coordinates. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for key analytical techniques, based on established methods for similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information and assess purity.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: 30° pulse, relaxation delay of 2 seconds, 1024 or more scans.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. For qNMR, use a certified internal standard and calculate the purity based on the integral ratios, number of protons, and molecular weights.[1][3][18]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.2 with phosphoric acid) in a suitable ratio (e.g., 30:70 v/v).[10][11] Filter and degas the mobile phase.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a reference standard of this compound in the mobile phase.
-
Prepare a solution of the sample to be analyzed at a similar concentration.
-
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. Identify and quantify the main peak and any impurities by comparing their retention times and peak areas to the standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile impurities.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Procedure:
-
Derivatization (if necessary): For less volatile compounds, a derivatization step may be required. A common method for imidazoles involves reaction with isobutyl chloroformate.[12]
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
GC Conditions:
-
Column: A capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier gas: Helium at a constant flow rate.
-
Temperature program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 400.
-
-
Analysis: Identify peaks by their retention times and comparison of their mass spectra with a reference library (e.g., NIST).
Visualizing Analytical Workflows
Diagrams can clarify complex experimental procedures and the relationships between different analytical steps.
Caption: General analytical workflow for the characterization of this compound.
Caption: Logical relationships between analytical techniques and the type of information they provide.
Conclusion
The characterization of this compound requires a thoughtful and integrated analytical strategy. For initial structural confirmation and purity screening, a combination of ¹H NMR and HPLC-UV is highly effective. For in-depth impurity profiling and trace analysis, the sensitivity of LC-MS/MS and GC-MS is unparalleled. FT-IR provides rapid confirmation of key functional groups, while qNMR offers a robust method for accurate purity determination. Finally, for an unequivocal understanding of its three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard. By leveraging the strengths of each of these techniques, researchers and drug development professionals can ensure a thorough and accurate characterization of this important chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 5. The strengths and weaknesses of NMR spectroscopy and mass spectrometry with particular focus on metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Breaking the Sensitivity Barrier of NMR Spectroscopy | Bruker [bruker.com]
- 7. Quantitative determination of ketoconazole by UPLC-MS/MS in human plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 10. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 13. Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How does imidazole affect my quantitation of protein? [qiagen.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pubsapp.acs.org [pubsapp.acs.org]
Safety Operating Guide
Navigating the Disposal of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe and effective disposal of 1-(4-Methyl-1H-imidazol-2-yl)ethanone, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as hazardous, and proper personal protective equipment (PPE) is essential.
Required Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat to prevent skin contact |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with institutional guidelines and local regulations. The following protocol outlines the general steps for its proper disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste : As soon as this compound is no longer needed, it must be declared as hazardous waste.
-
Segregate from Other Waste Streams : Do not mix this compound with non-hazardous waste. It should be collected in a dedicated waste container.
-
Check for Incompatibilities : Store this compound away from strong oxidizing agents, acids, and bases to prevent any adverse chemical reactions.
Step 2: Containment and Labeling
-
Select an Appropriate Container : Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be in good condition, free from leaks or cracks.
-
Proper Labeling : Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound"
-
The hazard characteristics (e.g., "Harmful," "Irritant")
-
The date of waste accumulation
-
The name of the principal investigator and the laboratory location
-
Step 3: Storage of Chemical Waste
-
Designated Storage Area : Store the labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Secure and Closed : Keep the container tightly closed except when adding more waste.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done by contacting the Environmental Health and Safety office.[1]
-
Provide Necessary Documentation : Be prepared to provide the EHS office with a completed hazardous waste disposal form, detailing the contents and quantity of the waste.
-
Professional Disposal : The EHS office will then arrange for the collection and transportation of the waste to a licensed and approved waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3]
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to this comprehensive disposal plan, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
Personal protective equipment for handling 1-(4-Methyl-1H-imidazol-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 1-(4-Methyl-1H-imidazol-2-yl)ethanone. The following procedures are based on the known hazards of structurally similar imidazole compounds and are intended to ensure the safety of laboratory personnel.
Hazard Analysis
Summary of Potential Hazards from Related Imidazole Compounds:
| Hazard Statement | GHS Classification | Common to |
| Harmful if swallowed | H302 | Imidazole, 4-Methylimidazole, 2-Methylimidazole[2][3] |
| Causes severe skin burns and eye damage | H314 | Imidazole, 4-Methylimidazole, 2-Methylimidazole[2][3] |
| Causes serious eye irritation | H319 | Imidazole[4] |
| Suspected of causing cancer | H351 | 4-Methylimidazole[2] |
| May damage fertility or the unborn child | H360 | Imidazole, 2-Methylimidazole[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety goggles with side shields.[5] A face shield is recommended when handling larger quantities or if there is a splash hazard.[7]
-
Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.[5]
-
Hand Protection: Chemical-resistant gloves (nitrile is a suitable option) are mandatory.[5] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.[4][8]
2. Handling Protocol
-
Pre-Handling:
-
Ensure the chemical fume hood is functioning correctly.
-
Verify the location of the nearest safety shower and eyewash station.[5]
-
Have a spill kit readily accessible.
-
-
During Handling:
-
Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.[8]
-
Decontaminate the work area and any equipment used.
-
3. Spill Response
-
Small Spills:
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area and prevent entry.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Disposal Plan
-
Waste Characterization: this compound and any materials contaminated with it should be treated as hazardous waste.
-
Containerization: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Disposal Route: Dispose of the hazardous waste through your institution's EHS-approved waste management program. Do not dispose of this chemical down the drain or in the regular trash.[8]
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. carlroth.com [carlroth.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. fishersci.com [fishersci.com]
- 7. neb.com [neb.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


